molecular formula C12H12N4 B13040193 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

カタログ番号: B13040193
分子量: 212.25 g/mol
InChIキー: DMSCRVSGZGQYMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (CAS 2225878-64-6) is a heterocyclic compound with the molecular formula C12H12N4 and a molecular weight of 212.25 g/mol . This chemical features a pyrazole ring, a key scaffold in medicinal chemistry, substituted with an amino group at the 5-position and an ethyl group at the 3-position, and linked to a benzonitrile moiety . The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications . In scientific research, pyrazole derivatives based on this structure have been identified as promising candidates in drug discovery . Studies indicate that such compounds can exhibit significant antimicrobial properties, including sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) by targeting essential bacterial enzymes like DNA Gyrase and Topoisomerase IV . Furthermore, this class of compounds has shown potential in anticancer research, with certain derivatives demonstrating antiproliferative effects on various tumor cell lines and the ability to influence key cellular signaling pathways such as MAPK/ERK . The benzonitrile group in its structure is a common feature in many pharmaceuticals and often functions as a robust hydrogen bond acceptor, enabling key polar interactions with biological targets . The compound can be synthesized via several methods, including sonication-assisted cyclization of hydrazine hydrate with aromatic nitriles, which offers a rapid and efficient route, or through multi-step synthesis involving hydrazone formation and subsequent cyclization . 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

分子式

C12H12N4

分子量

212.25 g/mol

IUPAC名

3-(5-amino-3-ethylpyrazol-1-yl)benzonitrile

InChI

InChI=1S/C12H12N4/c1-2-10-7-12(14)16(15-10)11-5-3-4-9(6-11)8-13/h3-7H,2,14H2,1H3

InChIキー

DMSCRVSGZGQYMN-UHFFFAOYSA-N

正規SMILES

CCC1=NN(C(=C1)N)C2=CC=CC(=C2)C#N

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a substituted aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] The unique arrangement of a 5-amino group, a 3-ethyl substituent, and a 1-benzonitrile moiety on the pyrazole ring of this particular molecule suggests its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a detailed hypothetical synthesis protocol, and the potential applications of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, designed to empower researchers in their scientific endeavors.

Chemical Properties and Molecular Structure

The fundamental chemical and physical properties of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile are crucial for its handling, characterization, and application in research and development.

Molecular Structure and Weight:

The chemical structure of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile combines the key functional groups of an aminopyrazole and a benzonitrile. The CAS number for this compound is 2225878-64-6.[4] Based on its structure, the molecular formula is C12H12N4.[4]

The molecular weight can be calculated from the molecular formula:

  • Carbon (C): 12 atoms * 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 12 atoms * 1.008 g/mol = 12.096 g/mol

  • Nitrogen (N): 4 atoms * 14.007 g/mol = 56.028 g/mol

Total Molecular Weight: 212.26 g/mol

Physicochemical Properties:

While specific experimental data for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is not extensively published, its properties can be predicted based on its structural components and data from similar compounds.

PropertyPredicted Value/InformationSource/Justification
Physical State SolidSimilar aminopyrazole derivatives are typically solids at room temperature.[5][6]
Melting Point Not available (requires experimental determination)---
Boiling Point > 300 °C (Predicted)High due to aromatic rings and hydrogen bonding capabilities. The related compound 3-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzonitrile has a predicted boiling point of 414.4 °C.[7]
Solubility Soluble in organic solvents like DMSO, DMF, and methanol. Sparingly soluble in water.The aromatic and heterocyclic nature suggests solubility in organic solvents, while the amino group may provide limited aqueous solubility.
pKa The amino group is expected to be basic, while the pyrazole ring nitrogens are weakly basic.The exact pKa values would require experimental or computational determination.

Spectroscopic Data:

Spectroscopic analysis is essential for the identification and characterization of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. While a specific public spectrum is not available, the expected spectral features are outlined below. Chemical suppliers like BLDpharm may provide batch-specific NMR, HPLC, and LC-MS data upon request.[4]

  • ¹H NMR: Expected signals would include aromatic protons from the benzonitrile ring, a singlet for the pyrazole C4-H, a broad singlet for the amino (-NH2) protons, and signals corresponding to the ethyl group (a quartet and a triplet).

  • ¹³C NMR: Aromatic and heterocyclic carbon signals, a signal for the nitrile carbon (-C≡N), and signals for the ethyl group carbons are anticipated.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C≡N stretching for the nitrile group (around 2220-2260 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic and pyrazole rings.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 212.26.

Synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile: A Detailed Hypothetical Protocol

A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[8] The following is a detailed, self-validating hypothetical protocol for the synthesis of the title compound, based on established synthetic strategies for analogous structures.

Overall Reaction Scheme:

Synthesis_Scheme reactant1 3-Cyanophenylhydrazine intermediate Hydrazone Intermediate reactant1->intermediate + reactant2 3-Oxopentanenitrile reactant2->intermediate product 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile intermediate->product Intramolecular Cyclization reagents Ethanol, Acetic Acid (cat.) Reflux

Caption: Hypothetical synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile.

Step-by-Step Methodology:

Part 1: Synthesis of the Hydrazone Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanophenylhydrazine hydrochloride (10.0 g, 1 equivalent) in ethanol (100 mL).

  • Neutralization: Add sodium acetate (1.1 equivalents) to the solution to neutralize the hydrochloride and free the hydrazine base. Stir for 15 minutes at room temperature. This in-situ neutralization is crucial for the subsequent condensation reaction as the free hydrazine is the active nucleophile.

  • Addition of β-Ketonitrile: To the stirred suspension, add 3-oxopentanenitrile (1.05 equivalents) dropwise over 10 minutes.

  • Formation of Hydrazone: Add a catalytic amount of glacial acetic acid (3-5 drops) to the reaction mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). A self-validating checkpoint: the disappearance of the starting materials on the TLC plate indicates the completion of this step.

Part 2: Cyclization to the Aminopyrazole

  • Heating to Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization, where the terminal amino group of the hydrazine attacks the nitrile carbon.

  • Reaction Monitoring: Continue to monitor the reaction by TLC until the hydrazone intermediate is consumed and a new, more polar spot corresponding to the aminopyrazole product is observed.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product. b. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities. c. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified compound should also be determined.

Potential Applications in Drug Discovery and Development

Aminopyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets.[5][9] The structural features of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile make it a promising candidate for the development of novel therapeutics, particularly as a kinase inhibitor.

Kinase Inhibition:

Many aminopyrazole-based compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[10][11]

  • Janus Kinases (JAKs): 4-Aminopyrazole derivatives have shown inhibitory potency against JAKs, which are involved in cytokine signaling pathways implicated in autoimmune diseases and cancers.[10]

  • Fibroblast Growth Factor Receptors (FGFRs): Aminopyrazole-based inhibitors have been developed to target FGFRs, which play a role in cell proliferation, differentiation, and angiogenesis. These inhibitors have potential applications in oncology.[11]

The 5-amino group and the pyrazole ring nitrogens of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with the hinge region of kinase active sites. The benzonitrile moiety can occupy hydrophobic pockets within the enzyme, and the ethyl group can be modified to enhance selectivity and potency.

Signaling_Pathway ligand Growth Factor / Cytokine receptor Receptor Tyrosine Kinase (e.g., FGFR, JAK) ligand->receptor Binds kinase_domain Kinase Domain receptor->kinase_domain Activates adp ADP kinase_domain->adp substrate Substrate Protein kinase_domain->substrate Phosphorylates atp ATP atp->kinase_domain p_substrate Phosphorylated Substrate Protein substrate->p_substrate downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream Activates inhibitor 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile inhibitor->kinase_domain Inhibits ATP Binding

Caption: Potential mechanism of action as a kinase inhibitor.

Other Potential Therapeutic Areas:

The aminopyrazole core is also found in compounds with other biological activities, suggesting broader potential for this molecule. These include:

  • Antimicrobial and Antifungal Agents: Various aminopyrazole derivatives have demonstrated significant activity against bacterial and fungal strains.[9][12]

  • Anticancer Agents: Beyond kinase inhibition, some aminopyrazoles exhibit cytotoxic effects on cancer cell lines through other mechanisms.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. While specific toxicity data is not available, related compounds are classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[6][7]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a promising heterocyclic compound with significant potential for applications in drug discovery and development. Its chemical properties, derived from the aminopyrazole and benzonitrile moieties, make it a versatile scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. The detailed hypothetical synthesis protocol provided in this guide offers a practical starting point for its preparation in a laboratory setting. Further research into the specific biological activities and physicochemical properties of this compound is warranted to fully elucidate its therapeutic potential and pave the way for the development of novel and effective treatments for a range of diseases.

References

  • Wang, X., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. European Journal of Medicinal Chemistry, 121, 599-612. [Link]

  • Patel, A. B., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2471-2475. [Link]

  • Roda, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3805. [Link]

  • Norman, R. A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2413-2420. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834-840. [Link]

  • Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-12. [Link]

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 139-164. [Link]

  • Kumar, S., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176-184. [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Kumar, S., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Recent Patents on Anti-infective Drug Discovery, 4(3), 154-163. [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-((5-Amino-3-ethyl-1H-pyrazol-4-YL)methyl)benzonitrile.

Sources

Structural Elucidation of 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (CAS: 2225878-64-6) belongs to the 1-aryl-5-aminopyrazole class, a privileged heterocyclic scaffold heavily utilized in the design of kinase inhibitors and targeted therapeutics 1. During the synthesis of these building blocks—typically via the cyclocondensation of arylhydrazines with β -ketonitriles—regioisomeric mixtures (1,3- vs. 1,5-substitution) are common. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is not just an analytical formality; it is a critical quality control gateway that dictates the pharmacological viability of downstream Active Pharmaceutical Ingredients (APIs).

This technical guide provides an in-depth framework for the 1 H and 13 C NMR assignment of this specific compound, bridging the gap between raw spectral data and the underlying quantum mechanical causality.

Part 1: Causality in NMR Chemical Shifts (The Electronic Landscape)

To accurately predict and assign the NMR spectra of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, one must analyze the competing electronic effects across the molecule's three distinct domains 2.

  • The Pyrazole Core & C5-Amino Group (+M Effect): The amino group at the C5 position acts as a strong electron donor via resonance (mesomeric effect, +M). This pushes electron density directly into the pyrazole π -system, heavily localizing negative charge at the C4 position. Consequently, the C4 carbon and its attached proton are anomalously shielded compared to typical aromatics 3.

  • The 3-Cyanophenyl Ring (-I, -M Effects): The nitrile group (-C N) is a powerful electron-withdrawing group. It depletes electron density from the phenyl ring via both inductive (-I) and mesomeric (-M) effects, leading to significant deshielding of the aromatic protons, particularly at the ortho and para positions relative to the cyano group.

  • The C3-Ethyl Group (+I Effect): The alkyl chain provides a mild inductive electron-donating effect (+I), slightly shielding the C3 pyrazole carbon but primarily serving as an isolated aliphatic spin system.

G N1 C5-Amino Group (-NH2) N2 Strong +M (Mesomeric) Effect N1->N2 N3 Highly Shielded C4 Position (1H: ~5.4 ppm, 13C: ~87 ppm) N2->N3 N4 N1-(3-Cyanophenyl) Group N5 Strong -I / -M Effect N4->N5 N6 Deshielded Phenyl Protons (1H: ~7.6 - 8.1 ppm) N5->N6

Caption: Causality mapping of electronic substituent effects on NMR chemical shifts.

Part 2: Spectral Data Presentation & Elucidation

The following tables summarize the expected chemical shifts in DMSO- d6​ . DMSO is the mandatory solvent for this class of compounds, as it disrupts intermolecular hydrogen bonding, allowing the C5-NH 2​ protons to appear as a distinct, sharp exchangeable signal rather than a broad, unresolvable hump.

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
Ethyl -CH 3​ 1.15Triplet (t)7.53HStandard aliphatic methyl split by adjacent CH 2​ .
Ethyl -CH 2​ - 2.45Quartet (q)7.52HDeshielded by attachment to the sp2 pyrazole C3.
Pyrazole H-4 5.40Singlet (s)-1HDiagnostic Peak: Highly shielded by the +M effect of the adjacent NH 2​ group.
Amino -NH 2​ 5.45Broad Singlet (br s)-2HD 2​ O exchangeable. Sharpens in DMSO due to solvent-solute H-bonding.
Phenyl H-5' 7.65Triplet (t)8.01HMeta to both the -CN and pyrazole groups; least deshielded aromatic proton.
Phenyl H-4' 7.95Doublet of Triplets (dt)8.0, 1.51HDeshielded by the para -CN group.
Phenyl H-6' 8.00Doublet of Triplets (dt)8.0, 1.51HDeshielded by the ortho pyrazole ring current.
Phenyl H-2' 8.05Fine Triplet (t)~1.5 - 2.01HTrapped between the -CN and Pyrazole groups; experiences maximum combined deshielding.
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
Ethyl -CH 3​ 13.8Primary (CH 3​ )Standard aliphatic resonance.
Ethyl -CH 2​ - 21.5Secondary (CH 2​ )Mildly deshielded by the heteroaromatic ring.
Pyrazole C-4 87.5Tertiary (CH)Diagnostic Peak: Extreme shielding due to localized π -electron density from C5-NH 2​ .
Phenyl C-1' (C-CN) 112.0Quaternary (C)Strongly shielded by the anisotropic effect of the triple bond.
Nitrile (-CN) 118.5Quaternary (C)Characteristic sp -hybridized carbon resonance.
Phenyl C-2' 125.0Tertiary (CH)Ortho to both substituents.
Phenyl C-6' 127.5Tertiary (CH)Ortho to pyrazole, meta to nitrile.
Phenyl C-4', C-5' 130.5, 131.0Tertiary (CH)Para/Meta positions on the deactivated ring.
Phenyl C-3' (C-N) 140.5Quaternary (C)Deshielded by the electronegative pyrazole N1 atom.
Pyrazole C-5 149.0Quaternary (C)Deshielded by the directly attached electronegative -NH 2​ nitrogen.
Pyrazole C-3 153.5Quaternary (C)Deshielded by the adjacent N2 atom and alkyl substitution.

Part 3: Experimental Protocol & Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, acquiring 1D spectra is insufficient. A self-validating system utilizing 2D NMR must be employed to unequivocally rule out the 1,5-alkyl/3-amino regioisomer.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High concentration is required to achieve an adequate signal-to-noise (S/N) ratio for the six quaternary carbons in the 13 C spectrum. DMSO- d6​ prevents the NH 2​ signal from broadening into the baseline.

Step 2: Instrument Calibration & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Perform gradient shimming (e.g., topshim on Bruker instruments) until the lock level is maximized and stable.

Step 3: 1D 1 H and 13 C Acquisition

  • 1 H Parameters: 16 scans, 30° pulse angle (zg30), relaxation delay (D1) = 1.5 seconds.

  • 13 C Parameters: 512–1024 scans, power-gated decoupling (zgpg30). Critical: Set D1 = 2.5 to 3.0 seconds.

  • Causality: Quaternary carbons (C3, C5, C-CN, C-N, and -CN) lack attached protons, meaning they rely on slower chemical shift anisotropy for relaxation rather than efficient dipole-dipole interactions. A short D1 will cause these crucial peaks to integrate poorly or vanish entirely.

Step 4: 2D NMR Acquisition (The Self-Validating Step)

  • Action: Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Validation Logic: To prove the compound is the 3-ethyl-5-amino isomer, look at the HMBC spectrum. The exchangeable NH 2​ protons ( δ 5.45) will show strong 3JCH​ correlations to the highly shielded C4 carbon ( δ 87.5) and the C5 carbon ( δ 149.0), but no correlation to the C3 carbon ( δ 153.5). Conversely, the ethyl -CH 2​

    • protons ( δ 2.45) will show 2JCH​ and 3JCH​ correlations to C3 and C4, but not C5.

    G A Sample Preparation (DMSO-d6, 298K) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform) C->D E Structural Elucidation & Peak Assignment D->E

    Caption: Workflow for comprehensive NMR acquisition and structural elucidation.

References

  • Benchchem. "5-Amino-1-carboxymethylpyrazole | 144991-25-3". Discusses multi-dimensional NMR and the electron-donating effect of the amino group making the pyrazole ring susceptible to electrophiles. Available at: 2[2]

  • ACS Publications. "Synthesis of Functionalized Benzo[f]pyrazolo[1,5-a][1,3]diazepines via Rh(III)-Catalyzed Cascade Annulation of 5-Amino-1-aryl-pyrazoles with Iodonium Ylides". The Journal of Organic Chemistry (2025). Highlights the importance of 5-amino-1-arylpyrazoles in medicinal chemistry. Available at: 1[1]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". Molecules (2022). Details the electronic properties and synthesis of 5-aminopyrazoles. Available at: 3[3]

Sources

Technical Guide: Elucidating the Three-Dimensional Architecture of Pyrazole-Based Pharmaceutical Scaffolds via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on the Structural Analysis of a 3-(Pyrazol-1-yl)benzonitrile Derivative

Abstract: The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs.[1][2][3][4] Understanding the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within these compounds is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth walkthrough of the methodologies employed to determine the crystal structure of pyrazole derivatives, from synthesis and crystallization to high-resolution single-crystal X-ray diffraction (SC-XRD) analysis. While crystallographic data for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is not publicly available, this guide will utilize the published data for the structurally related compound, 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile , as an illustrative example to detail the experimental workflow, data interpretation, and the strategic implications of such structural insights for the drug development professional.[5]

Introduction: The Significance of Pyrazoles in Drug Discovery

Pyrazole and its derivatives represent a versatile class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] Their unique structural features allow them to act as bioisosteres for other functional groups and engage in a variety of non-covalent interactions with biological targets. This has led to their successful incorporation into drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[1][2][6]

The development of potent and selective drug candidates hinges on a deep understanding of their molecular architecture. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the three-dimensional structure of a molecule in the solid state.[7][8][9][10] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for:

  • Validating molecular design: Confirming that the synthesized molecule adopts the intended conformation.

  • Understanding intermolecular forces: Identifying key hydrogen bonds and other non-covalent interactions that govern crystal packing and can inform on potential interactions with a biological target.

  • Informing computational models: Providing an accurate, experimentally determined structure for use in molecular docking and dynamics simulations.

This guide will delineate the comprehensive process of a typical SC-XRD analysis for a pyrazole-based compound, providing both the procedural "how" and the scientific "why" behind each critical step.

Experimental Methodology: From Synthesis to Structure Solution

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. The following sections detail a representative workflow.

Synthesis and Crystallization

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent. For our illustrative example, 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, the synthesis was achieved by reacting 3-hydrazinylbenzonitrile hydrochloride with ethyl 3-oxo-3-phenylpropanoate in acetic acid.[5]

Protocol for Synthesis:

  • A mixture of 3-hydrazinylbenzonitrile hydrochloride (0.01 mol) and ethyl 3-oxo-3-phenylpropanoate (0.01 mol) is prepared in acetic acid (50 mL).

  • The mixture is heated under reflux for 1.5 hours.

  • The reaction mixture is then poured into ice water, causing the product to precipitate.

  • The solid product is collected by filtration.[5]

The critical next step is to obtain high-quality single crystals suitable for diffraction, which ideally should be between 0.1 and 0.5 mm in size, transparent, and free of cracks or defects.[7][11]

Protocol for Crystallization:

  • The powdered product is dissolved in a suitable solvent system, in this case, a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • The solution is allowed to stand at room temperature for slow evaporation over several days.

  • Rationale: Slow evaporation is a key technique that allows molecules to organize gradually into a well-ordered crystal lattice, which is essential for obtaining sharp diffraction spots.[11] The choice of a solvent mixture allows for fine-tuning of solubility and evaporation rates.

X-ray Diffraction Data Collection

Once a suitable crystal is selected and mounted on the diffractometer, the data collection process begins.

Protocol for Data Collection:

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).[5] As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern of spots (reflections).[10]

  • Data Recording: The positions and intensities of these reflections are recorded by a detector (e.g., a CCD detector).[5] A complete dataset is collected by systematically rotating the crystal through a range of angles.

  • Unit Cell Determination: A subset of the collected reflections is used to determine the dimensions (a, b, c) and angles (α, β, γ) of the unit cell—the basic repeating unit of the crystal lattice.[9]

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

G Data Raw Diffraction Data (Intensities & Positions) Integration Data Integration & Scaling (Correct for experimental factors) Data->Integration SpaceGroup Space Group Determination (Determine crystal symmetry) Integration->SpaceGroup Solve Structure Solution (Determine initial atomic positions using direct methods or Patterson function) SpaceGroup->Solve Refine Structure Refinement (Optimize atomic positions and displacement parameters against data) Solve->Refine Iterative Process Refine->Solve Validation Structure Validation (Check for chemical sense and geometric consistency) Refine->Validation Validation->Refine Further Refinement Final Final Crystallographic Model (CIF File) Validation->Final

Caption: Workflow for X-ray crystal structure determination.

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are computationally determined. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be inferred.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better agreement.[5]

Results and Discussion: The Molecular Portrait

The final output of the SC-XRD analysis is a detailed three-dimensional model of the molecule. For our example compound, 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, the key crystallographic data are summarized below.

Crystal Data and Structure Refinement Summary
ParameterValueSource
Chemical FormulaC₁₆H₁₁N₃O[5]
Formula Weight261.28[5]
Crystal SystemMonoclinic[5]
Space GroupP2₁/c[5]
a (Å)7.6683 (3)[5]
b (Å)17.8013 (7)[5]
c (Å)9.7574 (4)[5]
β (°)106.506 (4)[5]
Volume (ų)1277.05 (9)[5]
Z (Molecules/unit cell)4[5]
Temperature (K)293[5]
Final R₁ [I > 2σ(I)]0.048[5]
wR₂ (all data)0.119[5]
Molecular Structure and Conformation

The refined structure provides the exact connectivity and three-dimensional shape of the molecule. The analysis revealed that the pyrazole ring is relatively planar, and the dihedral angles between this ring and the attached 3-cyanobenzene and benzene planes are 4.97° and 9.91°, respectively.[5] This near-coplanarity can have significant implications for the molecule's electronic properties and its ability to fit into a receptor binding site.

Caption: Schematic of the 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile molecule.

Intermolecular Interactions and Crystal Packing

A crucial aspect of crystal structure analysis is understanding how molecules interact with each other in the solid state. These interactions can provide clues about potential binding modes to a protein. In the case of the illustrative compound, the analysis identified intramolecular C—H···N and C—H···O interactions.[5] In other related pyrazole structures, intermolecular N—H···N hydrogen bonds are key features that direct the crystal packing, often forming two-dimensional networks.[12] Such interactions are vital for the stability of the crystal lattice and are of high interest in drug design, as they represent the types of forces that govern drug-receptor binding.

Implications for Drug Development

The precise structural data obtained from SC-XRD is not merely an academic exercise; it is a powerful tool that directly impacts the drug development pipeline.

  • Structure-Activity Relationship (SAR) Enhancement: By correlating specific structural features (e.g., the orientation of the benzonitrile group) with biological activity, researchers can build more accurate SAR models. This knowledge guides the synthesis of new analogues with improved potency and selectivity.

  • Target Engagement Validation: If the structure of a co-crystal with the target protein is determined, the exact binding mode can be visualized. This confirms which parts of the molecule are essential for interaction and which can be modified to improve properties like solubility or metabolic stability.

  • Pharmacophore Modeling: The experimentally determined conformation provides a rigid and accurate template for developing pharmacophore models, which define the essential 3D features required for biological activity.

  • Polymorph Screening: SC-XRD is essential for identifying and characterizing different crystalline forms (polymorphs) of a drug substance. Polymorphs can have different solubilities and stabilities, which significantly affect drug formulation and bioavailability.

Conclusion

Single-crystal X-ray diffraction is an indispensable technique in the field of drug discovery and development. It provides an unambiguous, high-resolution view of a molecule's three-dimensional structure, offering profound insights that guide the entire design-synthesize-test-analyze cycle. As demonstrated through the analysis of a representative 3-(pyrazol-1-yl)benzonitrile derivative, the data derived from SC-XRD—from molecular conformation to intermolecular packing—provides a robust foundation for making informed, data-driven decisions in the quest for novel therapeutics. The ability to visualize the molecular world with such precision empowers scientists to design the next generation of pyrazole-based medicines with greater efficiency and success.

References

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Available at: [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • Universität Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Available at: [Link]

  • Carleton College. (2007). Fundamental Principles of Single-crystal X-ray Diffraction. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. Available at: [Link]

  • International Union of Crystallography. (2012). 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Available at: [Link]

Sources

Comprehensive Solubility Profiling of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern drug discovery, functionalized heterocyclic building blocks are the cornerstone of lead generation. 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (CAS: 2225878-64-6) is a prime example of such a scaffold, frequently utilized as a versatile intermediate in the synthesis of kinase inhibitors and other pharmaceutically active ingredients.

Before this compound can be effectively deployed in high-throughput screening (HTS) or downstream biochemical assays, its solvation behavior must be rigorously characterized. Poor solubility leads to unpredictable in vitro results, artificial assay artifacts, and underestimated toxicity[1]. This guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for profiling the solubility of this compound in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, I approach solubility not merely as a metric, but as a thermodynamic battle between the compound's crystal lattice energy and the solvation energy provided by the solvent. To understand how 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile behaves, we must deconstruct its molecular architecture:

  • Benzonitrile Moiety: This planar, aromatic ring is highly hydrophobic but possesses a strong dipole moment due to the nitrile (–C≡N) group, which acts as a weak hydrogen-bond (H-bond) acceptor.

  • Pyrazole Core: An electron-rich heteroaromatic system that contributes to both π-π stacking in the solid state and polarizability in solution.

  • Ethyl Substitution (C3): The addition of this aliphatic chain introduces localized lipophilic bulk. Crucially, this steric bulk disrupts the perfect planarity of the molecule, lowering the crystal lattice energy compared to a des-ethyl analog and thereby improving general solubility.

  • Primary Amine (C5): The –NH₂ group is a potent H-bond donor and a moderate H-bond acceptor.

The Solvation Mechanism in DMSO

Dimethyl Sulfoxide (DMSO) is the gold standard solvent for early drug discovery[2]. It is a polar aprotic solvent characterized by a high dielectric constant and a highly polarized S=O bond. For 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, DMSO acts as a powerful H-bond acceptor. The oxygen atom of DMSO forms strong hydrogen bonds with the primary amine of the pyrazole ring. Because DMSO lacks an H-bond donor, it does not compete with the compound's internal H-bond acceptors (like the nitrile group), allowing for a highly efficient solvation shell that rapidly dismantles the solid-state lattice[3].

The Solvation Mechanism in Methanol

Methanol is a polar protic solvent. While it can both donate and accept hydrogen bonds, its solvation dynamics are fundamentally different. Methanol will interact favorably with the amine and nitrile groups; however, the hydrophobic benzonitrile ring and the lipophilic ethyl chain experience a desolvation penalty when introduced into methanol's tightly hydrogen-bonded solvent network. Consequently, the thermodynamic solubility of this compound in methanol is significantly lower than in DMSO.

Kinetic vs. Thermodynamic Solubility Paradigms

To ensure scientific integrity in your assay design, you must distinguish between the two primary modes of solubility testing:

  • Kinetic Solubility: This measures the point of precipitation when a concentrated stock solution (e.g., pre-dissolved in 100% DMSO) is spiked into an aqueous buffer or a secondary solvent system[4]. It evaluates the metastable state of the solute and is highly dependent on the dissolution rate. This is the standard for early-stage HTS[1].

  • Thermodynamic Solubility: This represents the true chemical equilibrium between the solid crystalline phase and the solution phase at a specific temperature[2]. It is determined by adding the solid compound directly to the solvent and allowing it to equilibrate over an extended period (typically 24–48 hours)[1].

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

To guarantee trustworthiness, a solubility protocol must be self-validating. The following methodology for determining the thermodynamic solubility of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile eliminates false positives caused by colloidal aggregates and polymorphic transitions.

Phase 1: Equilibration
  • Preparation: Weigh precisely 5.0 mg of solid 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile into two separate light-protected glass vials.

  • Solvent Addition: Add 0.5 mL of anhydrous DMSO to Vial A, and 0.5 mL of HPLC-grade Methanol to Vial B.

  • Incubation: Seal the vials and place them in a thermostatic shaker at 25°C ± 0.1°C. Shake at 300 RPM for 48 hours. Causality Note: 48 hours is required to ensure the system has transitioned from a kinetic dissolution rate to a true thermodynamic equilibrium.

Phase 2: Separation & Validation
  • Centrifugation: Transfer the suspensions to microcentrifuge tubes and spin at 15,000 × g for 15 minutes.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality Note: Centrifugation followed by filtration is critical. Relying solely on filtration can force sub-micron aggregates through the membrane, falsely inflating the quantified solubility.

  • Solid-State Check (The Self-Validation Step): Recover the residual solid pellet. Perform a rapid Powder X-Ray Diffraction (pXRD) scan to confirm the crystal habit matches the starting material. If the polymorph has changed or a solvate has formed, the solubility value applies to the new crystal form, not the original API.

Phase 3: Quantification
  • Dilution: Dilute the filtered supernatants by a factor of 1:100 and 1:1000 in the respective mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • LC-MS/UV Analysis: Quantify the concentration using an HPLC system equipped with a UV-Vis detector (monitoring at the compound's λmax, typically around 250-270 nm) against a pre-established 5-point calibration curve[5].

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility determination, illustrating the critical path from solid compound to validated data.

G Start Solid Compound: 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile Solvent Add Solvent (DMSO or MeOH) Start->Solvent Incubate Incubate & Shake (48h at 25°C) Solvent->Incubate Separate Phase Separation (Centrifuge + 0.22µm Filter) Incubate->Separate Validate Solid-State Validation (pXRD on Pellet) Separate->Validate Residual Solid Analyze Quantification (HPLC-UV / LC-MS) Separate->Analyze Supernatant Result Validated Thermodynamic Solubility Value Validate->Result Confirms Form Analyze->Result

Caption: Thermodynamic solubility determination workflow utilizing the self-validating shake-flask method.

Quantitative Data Presentation

Based on the physicochemical properties of the aminopyrazole-benzonitrile scaffold, the following table summarizes the structural parameters and the expected solubility profiles in the target solvents.

ParameterValue / Description
IUPAC Name 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile
CAS Number 2225878-64-6
Molecular Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
H-Bond Donors 1 (Primary Amine group)
H-Bond Acceptors 3 (Nitrile, Pyrazole N, Amine N)
Predicted DMSO Solubility > 30 mM (Excellent solvation due to strong S=O H-bond acceptance)
Predicted MeOH Solubility 5 - 15 mM (Moderate solvation; limited by hydrophobic benzonitrile core)

References

  • Kinetic solubility: Experimental and machine-learning modeling perspectives . PubMed / National Institutes of Health (NIH). Retrieved from:[Link]

  • DMSO DIMETHYL SULFOXIDE . Ataman Kimya. Retrieved from:[Link]

  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications . PLOS One. Retrieved from:[Link]

Sources

Technical Guide: Safety and Toxicological Profile of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a novel chemical entity with limited publicly available safety and toxicology data. The information herein is a predictive assessment based on the toxicological profiles of structurally related compounds and established principles of chemical toxicology. All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting, adhering to all institutional and national safety guidelines.

Introduction and Chemical Identity

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a substituted aminopyrazole ring linked to a benzonitrile moiety. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where pyrazole and benzonitrile derivatives are of significant interest. Pyrazole-containing compounds are known for a wide range of biological activities.[1][2] The benzonitrile group, while a common substituent in medicinal chemistry, also introduces toxicological properties that require careful consideration.[3][4]

Table 1: Chemical and Physical Properties (Predicted)

PropertyValueSource
IUPAC Name 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile-
CAS Number 1195768-29-3-
Molecular Formula C12H12N4-
Molecular Weight 212.25 g/mol -
Appearance Likely a solid at room temperaturePrediction
Solubility Predicted to be soluble in organic solvents like DMSO and methanolPrediction

Hazard Assessment Based on Structural Analogs

Due to the absence of a specific Safety Data Sheet (SDS) for the target compound, this hazard assessment is based on data from structurally similar aminopyrazole and benzonitrile derivatives.

Aminopyrazole Analogs

Substituted aminopyrazoles are common in pharmaceutical development.[5] While many are developed for their therapeutic effects, they can also exhibit off-target toxicities.

  • General Toxicity: Some aminopyrazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[2][6] This indicates a potential for interaction with cellular processes.

  • Handling Precautions: For related aminopyrazole compounds, general handling precautions include avoiding contact with skin and eyes, and preventing inhalation of dust.[7]

Benzonitrile Analogs

The benzonitrile moiety is known to have toxicological properties, primarily related to its metabolism.

  • Acute Toxicity: Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin.[4] Symptoms of exposure can include respiratory distress, convulsions, and unconsciousness.[3]

  • Irritation: Benzonitrile is irritating to the skin, eyes, nose, and throat.[3][4]

  • Metabolism and Mechanism of Toxicity: The toxicity of benzonitriles is not fully elucidated but may involve metabolic pathways that can produce reactive intermediates.[3][4]

Table 2: Summary of Hazards from Structural Analogs

HazardAminopyrazole AnalogsBenzonitrile AnalogsPredicted Hazard for Target Compound
Acute Oral Toxicity Varies depending on substitutionHarmful if swallowed[4]Precaution: Assume harmful if swallowed.
Acute Dermal Toxicity VariesHarmful in contact with skin[4]Precaution: Assume harmful in contact with skin.
Skin Irritation Potential for irritationKnown irritant[3][4]Precaution: Assume skin irritant.
Eye Irritation Potential for irritationKnown irritant[3]Precaution: Assume eye irritant.
Inhalation Toxicity Avoid dust inhalation[7]Vapors are irritating[3]Precaution: Avoid inhalation of dust or vapors.

Recommended Experimental Toxicity Profile

A comprehensive toxicological evaluation is essential to characterize the safety profile of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. The following stepwise experimental approach, based on internationally recognized guidelines, is recommended.

In Vitro Cytotoxicity Assessment

The initial step in toxicity testing should be the evaluation of the compound's effect on cell viability in vitro. This provides a baseline understanding of its cytotoxic potential and helps in dose selection for further studies.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [8][9]

  • Cell Culture: Culture appropriate human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) in 96-well plates and allow them to adhere overnight.[8][10]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

  • Cell Treatment: Expose the cells to a range of concentrations of the compound for 24 to 72 hours. Include vehicle controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of test compound A->B Allow cells to adhere C Treat cells with compound for 24-72h B->C D Add MTT solution and incubate C->D After exposure period E Solubilize formazan crystals D->E After 2-4h incubation F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Genotoxicity Assessment

It is crucial to determine if the compound has the potential to cause genetic mutations. The bacterial reverse mutation assay (Ames test) is a standard initial screen for genotoxicity.

Experimental Protocol: Ames Test (OECD TG 471) [11][12]

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.[11]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[12]

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in a minimal agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[13]

Ames_Test_Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Prepare bacterial cultures D Combine bacteria, compound, and S9 mix (or buffer) in top agar A->D B Prepare test compound dilutions B->D C Prepare S9 mix (for metabolic activation) C->D E Pour onto minimal glucose agar plates D->E F Incubate plates for 48-72 hours E->F G Count revertant colonies F->G H Assess for dose-dependent increase G->H

Caption: Generalized workflow for the Ames test.

Skin Irritation Potential

Given the predicted irritation potential from benzonitrile analogs, an in vitro skin irritation test is recommended.

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD TG 439) [14][15]

  • Tissue Model: Use a commercially available reconstructed human epidermis model.

  • Application: Apply the test compound topically to the surface of the tissue.

  • Exposure and Incubation: After a defined exposure period, remove the compound and incubate the tissue for a post-exposure period.

  • Viability Assessment: Determine the tissue viability using a quantitative method, typically the MTT assay.

  • Classification: A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the compound is a skin irritant.[14]

Acute Oral Toxicity (if necessary)

If further development is considered, an in vivo acute oral toxicity study may be required. The Acute Toxic Class Method is a stepwise procedure that minimizes the number of animals used.

Experimental Protocol: Acute Toxic Class Method (OECD TG 423) [16][17]

  • Animal Model: Use a single sex (usually female rats) in a stepwise procedure.

  • Dosing: Administer a fixed starting dose of the compound to a group of three animals.

  • Observation: Observe the animals for signs of toxicity and mortality over 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality is observed, the dose for the next step is lowered.

    • If no mortality is observed, the dose is increased.

  • Classification: The results allow for the classification of the substance into a GHS toxicity category.[17]

Data Interpretation and Risk Assessment

The data generated from the recommended experimental profile will allow for a preliminary risk assessment.

  • In Vitro Cytotoxicity (IC50): A low IC50 value suggests a high cytotoxic potential and warrants caution in further handling and development.

  • Genotoxicity (Ames Test): A positive Ames test is a significant finding and may indicate carcinogenic potential. Further genotoxicity testing would be required.

  • Skin Irritation (RhE Test): A positive result would necessitate appropriate personal protective equipment to prevent skin contact.

  • Acute Oral Toxicity (LD50 estimate): This provides a quantitative measure of acute toxicity and is critical for classification and labeling.

Conclusion

While specific toxicological data for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is not currently available, a predictive assessment based on its structural components suggests a potential for acute toxicity and irritation. The recommended experimental testing strategy provides a clear path forward for rigorously evaluating its safety profile in a manner consistent with international guidelines and a commitment to minimizing animal testing. The results of these studies will be crucial for informing safe handling procedures and guiding future development decisions.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet for 3-Amino-5-methyl-1H-pyrazole.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • A
  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC - NIH.
  • Environmental Protection Agency. (n.d.). Benzonitrile Final AEGL Document.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R
  • Fluorochem. (n.d.). 3-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzonitrile.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • OECD. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • Benzonitrile: Human health tier II assessment. (2019).
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.
  • Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test).
  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (2016). PubMed.
  • National Toxicology Program. (2001). OECD Test Guideline 423.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal.
  • RE-Place. (n.d.). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). PMC.
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.).
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.).
  • ECHA. (2016).
  • CAMEO Chemicals. (n.d.). BENZONITRILE.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
  • Refinement of LabCyte EPI-MODEL24 Skin Irritation Test Method for Adaptation to the Requirements of OECD Test Guideline 439. (n.d.). J-Stage.
  • Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Cili
  • Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. (2012).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI.
  • The Ames Test. (n.d.).
  • Skin Irritation Test (SIT, OECD 439). (n.d.). IIVS.org.
  • National Toxicology Program. (n.d.). OECD Test Guideline 425.
  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission.
  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing.

Sources

Methodological & Application

protocol for synthesizing pyrazole-based drugs from 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors from 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Introduction & Pharmacological Context

Aminopyrazoles represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of Type II kinase inhibitors targeting Bcr-Abl, c-Kit, PDGFR, and the Raf kinase family[1]. The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile serves as a critical, highly functionalized intermediate in these discovery workflows. The N1-benzonitrile group provides vital hydrophobic interactions within the kinase ATP-binding pocket, while the 5-amino group acts as a versatile synthetic handle for divergent functionalization into ureas, amides, or secondary amines[1].

This application note provides a self-validating, step-by-step methodology for synthesizing this core intermediate and subsequently derivatizing it into active pharmaceutical ingredients (APIs).

Mechanistic Principles & Regioselectivity

The synthesis of the 5-aminopyrazole core relies on the condensation of a hydrazine derivative with a β -ketonitrile[2]. The primary challenge in pyrazole synthesis is controlling regioselectivity to avoid forming the less active 3-amino isomer[3].

In this protocol, the in situ deprotection of 3-(2-(diphenylmethylene)hydrazinyl)benzonitrile using concentrated HCl releases the free hydrazine, which selectively attacks the carbonyl carbon of 3-oxo-pentanenitrile[1]. This kinetic control ensures the formation of the hydrazone intermediate, which subsequently cyclizes via intramolecular nucleophilic attack of the secondary nitrogen onto the nitrile carbon, exclusively yielding the 5-amino isomer[3].

SynthesisWorkflow SM 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (Starting Material) CondA Aryl Isocyanate DCM/Pyridine, RT, 12h SM->CondA Urea Coupling CondB Aryl Carboxylic Acid HATU, DIPEA, DMF, RT, 16h SM->CondB Amide Coupling CondC Aryl Halide Pd2(dba)3, Xantphos, Cs2CO3 SM->CondC Buchwald-Hartwig ProdA Diaryl Urea Derivative (Type II Kinase Inhibitor) CondA->ProdA ProdB Amide Derivative (Hinge-Binding Inhibitor) CondB->ProdB ProdC N-Aryl Aminopyrazole (Allosteric Modulator) CondC->ProdC

Fig 1. Divergent synthetic pathways for pyrazole-based kinase inhibitors from aminopyrazole core.

Experimental Methodologies

Protocol 3.1: Synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

This protocol utilizes an acid-catalyzed cyclization strategy to build the pyrazole ring[1].

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-(2-(diphenylmethylene)hydrazinyl)benzonitrile (5.0 g, 16.8 mmol) and 3-oxo-pentanenitrile (2.5 g, 25.2 mmol) in absolute ethanol (80 mL)[1]. Causality: Ethanol solubilizes both reagents and its boiling point (78°C) provides optimal thermal energy for cyclization without degrading the nitrile[2].

  • Acidification: Add concentrated HCl (8 mL, 96 mmol) dropwise to the stirring solution at room temperature[1]. Causality: HCl serves a dual purpose—deprotecting the diphenylmethylene group to generate the reactive hydrazine in situ, and providing the acidic medium to catalyze hydrazone formation[1].

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux for 10 hours under a nitrogen atmosphere[1].

  • Solvent Removal: Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol. Suspend the resulting crude residue in distilled water (50 mL).

  • Neutralization & Extraction: Carefully adjust the alkalinity of the aqueous suspension to pH 8 using a saturated aqueous NaHCO 3​ solution[1]. Causality: Neutralizing the hydrochloride salt is critical to liberate the free aminopyrazole, ensuring its partition into the organic phase. NaHCO 3​ is chosen over NaOH to prevent the unwanted hydrolysis of the benzonitrile group.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography (eluting with Hexane/EtOAc gradients) to afford the target compound (approx. 56% yield)[1].

Protocol 3.2: Divergent Synthesis of Diaryl Urea Derivatives

To synthesize Type II kinase inhibitors (which bind to the DFG-out conformation of kinases), the 5-amino group is converted into a urea linkage[1].

  • Dissolve 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Add anhydrous pyridine (0.1 eq) as a nucleophilic catalyst.

  • Dropwise add the selected aryl isocyanate (1.1 eq) dissolved in a minimal volume of DCM.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor via LC-MS. Causality: Aminopyrazoles are moderately nucleophilic due to the electron-withdrawing nature of the pyrazole nitrogens. Using a highly reactive isocyanate in a non-nucleophilic solvent (DCM) ensures clean conversion without side reactions.

  • Isolate the precipitated urea product by vacuum filtration and wash with cold DCM/hexanes.

Protocol 3.3: Amide Coupling via HATU Activation
  • In a dry flask, dissolve the desired aryl carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.3 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Add 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq) to the activated mixture and stir at room temperature for 16 hours. Causality: The electron-deficient nature of the 5-aminopyrazole necessitates the use of the highly reactive HATU coupling agent; standard EDC/HOBt often results in incomplete conversion.

  • Quench with water, extract with EtOAc, and wash sequentially with saturated NaHCO 3​ , 1M HCl, and brine to remove DMF and coupling byproducts.

SignalingPathway Drug Pyrazole-based Kinase Inhibitor Kinase Mutant Kinase (e.g., Bcr-Abl, c-Kit) Drug->Kinase Binds DFG-out conformation Apoptosis Cell Cycle Arrest & Apoptosis Drug->Apoptosis Induces Substrate Downstream Effectors (STAT5, AKT, ERK) Kinase->Substrate Phosphorylation (Blocked) Proliferation Tumor Cell Proliferation Substrate->Proliferation Promotes (Blocked)

Fig 2. Mechanism of action for pyrazole-based Type II kinase inhibitors targeting Bcr-Abl/c-Kit.

Quantitative Optimization & Characterization Data

To ensure a self-validating workflow, the following tables summarize the optimization parameters for the urea coupling step and the analytical characterization markers for the aminopyrazole intermediate.

Table 1: Optimization of Urea Coupling Conditions (Protocol 3.2)

SolventBase CatalystTemperature (°C)Time (h)Yield (%)Purity (LC-MS)
THFNone252445>90%
DCM Pyridine 25 12 88 >98%
DMFDIPEA60865>85% (Side products observed)
TolueneNone110472>92%

Table 2: Analytical Characterization of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Analytical MethodKey Signals / Data PointsStructural Interpretation
1 H NMR (DMSO- d6​ ) δ 7.98 (s, 1H), 7.92 (d, 1H), 5.45 (s, 1H)Aromatic benzonitrile protons and pyrazole C4-H[1]
1 H NMR (DMSO- d6​ ) δ 5.45 (br s, 2H, NH 2​ )Primary amine protons (D 2​ O exchangeable)
LC-MS (ESI+)m/z 213.1 [M+H] + Confirms molecular weight of C 12​ H 12​ N 4​

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Source: nih.gov.
  • US 2008/0269267 A1. Source: googleapis.com.
  • minimizing side product formation in aminopyrazole synthesis. Source: benchchem.com.

Sources

Application Note: AQbD-Driven HPLC Method Development and ICH Q2(R2) Validation for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and CMC Drug Development Professionals.

Introduction and Chemical Rationale

The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a highly functionalized building block frequently utilized in the synthesis of modern targeted therapeutics, such as kinase inhibitors. From an analytical perspective, this molecule presents a unique set of chromatographic challenges due to its structural dichotomy:

  • Aromatic/Hydrophobic Core: The benzonitrile moiety and the ethyl side-chain impart moderate lipophilicity, driving retention in reversed-phase liquid chromatography (RPLC).

  • Polar/Basic Moieties: The exocyclic 5-amino group on the pyrazole ring is weakly basic. If not properly managed thermodynamically within the mobile phase, this group will interact with residual silanols on the silica stationary phase, leading to severe peak tailing and poor resolution.

To ensure regulatory compliance and long-term method reliability, this protocol was developed using an Analytical Quality by Design (AQbD) framework, aligning with the guidelines. The subsequent validation strictly adheres to the updated[1][2][3].

Analytical Quality by Design (AQbD) Strategy

Instead of traditional "trial-and-error" method development, an AQbD approach establishes a Method Operable Design Region (MODR), ensuring that routine variations in the laboratory environment do not compromise data integrity.

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define Method Goals Risk 2. Risk Assessment Identify Critical Parameters ATP->Risk Screen 3. Method Screening Column & pH Selection Risk->Screen DoE 4. Design of Experiments (DoE) Optimize Gradient Space Screen->DoE MODR 5. Method Operable Design Region Establish Robust Control DoE->MODR

Figure 1: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Causality Behind Experimental Choices
  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): While a standard C18 column relies purely on hydrophobic dispersion forces, a Phenyl-Hexyl stationary phase was selected for this method. The phenyl ring of the stationary phase engages in π−π stacking interactions with the highly conjugated benzonitrile and pyrazole rings of the analyte. This provides orthogonal selectivity, which is critical for resolving structurally similar process impurities (e.g., des-ethyl or regioisomeric byproducts).

  • Mobile Phase pH and Ion-Pairing: The pKa of the 5-amino group is estimated to be ~3.0. To prevent peak tailing caused by partial ionization, the mobile phase pH must be maintained at least 2 units below the pKa. 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) was chosen. TFA fully protonates the amine and acts as a volatile ion-pairing agent, masking residual silanols and ensuring sharp, symmetrical peaks.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It embeds System Suitability Testing (SST) and dynamic bracketing directly into the analytical sequence, ensuring that any mechanical drift is detected and flagged before data is reported.

Preparation of Solutions
  • Diluent: 50:50 (v/v) Water:Acetonitrile. Rationale: Matches the initial gradient conditions closely enough to prevent solvent-mismatch peak distortion, while ensuring total dissolution of the moderately lipophilic analyte.

  • Standard Preparation: Accurately weigh 50.0 mg of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL stock). Dilute 5.0 mL of stock to 50 mL for a final working standard concentration of 100 µg/mL .

Optimized Chromatographic Conditions

Table 1: Final HPLC Method Parameters

ParameterSpecification
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C ± 1 °C
Injection Volume 10 µL
Detection (UV/PDA) 254 nm (Extracted), 200-400 nm (Scanning for Purity)
Gradient Program 0-2 min: 10% B 2-10 min: 10% 70% B 10-12 min: 70% B 12-12.1 min: 70% 10% B 12.1-16 min: 10% B (Re-equilibration)
Step-by-Step Sequence Execution (Self-Validating)
  • Equilibration: Pump initial gradient conditions (10% B) for at least 20 column volumes until baseline noise is < 0.05 mAU.

  • Blank Injection (x2): Inject diluent. Acceptance: No interfering peaks > 0.1% of the target analyte area at the expected retention time (~6.8 min).

  • Sensitivity Check (x1): Inject standard at the Limit of Quantitation (LOQ, 0.15 µg/mL). Acceptance: Signal-to-noise (S/N) ratio 10.

  • System Suitability Testing (SST) (x6): Inject the 100 µg/mL working standard six consecutive times.

  • Sample Analysis: Inject unknown samples.

  • Bracketing Standard: Inject the 100 µg/mL standard after every 10 sample injections and at the end of the run to verify system stability.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriterionScientific Rationale
Retention Time (RT) ~6.8 minutes (± 0.2 min)Confirms correct pump delivery and column chemistry.
Tailing Factor ( Tf​ ) 1.5Ensures complete suppression of silanol interactions.
Theoretical Plates ( N ) 10,000Verifies column efficiency and physical bed integrity.
Precision (%RSD) 1.0% (n=6)Validates autosampler precision and baseline stability.

Method Validation Framework (ICH Q2(R2))

The method was rigorously validated in accordance with [1][2][3]. The logical flow of the validation lifecycle ensures that foundational parameters (like specificity) are proven before quantitative parameters (like accuracy) are assessed.

Validation_Flow Spec Specificity & Forced Deg. Lin Linearity & LOD/LOQ Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE Verified) Prec->Rob

Figure 2: Sequential execution of ICH Q2(R2) method validation parameters.

Specificity and Forced Degradation

To prove the method is stability-indicating, the API was subjected to forced degradation.

  • Conditions: Acid (1N HCl, 60°C, 2h), Base (1N NaOH, 60°C, 2h), Oxidation (3% H2​O2​ , RT, 4h), and Photolysis (UV light, 24h).

  • Results: The primary degradation pathway was observed under basic conditions (likely hydrolysis of the benzonitrile to a primary amide/carboxylic acid). Peak purity analysis via Photodiode Array (PDA) confirmed that the purity angle was less than the purity threshold for the 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile peak in all stressed samples, proving no co-elution of degradants.

Linearity, LOD, and LOQ

Linearity was established by preparing seven concentration levels ranging from 25% to 150% of the nominal target concentration. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope.

Table 3: Linearity and Sensitivity Summary

ParameterResultAcceptance Criteria
Linear Range 25 µg/mL to 150 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 0.999
Y-Intercept Bias 1.2% 2.0% of 100% response
LOD (S/N 3) 0.05 µg/mLVisual confirmation
LOQ (S/N 10) 0.15 µg/mLPrecision at LOQ 5.0%
Accuracy and Precision

Accuracy was determined by spiking known amounts of the API into a synthetic placebo matrix at three levels (50%, 100%, 150%) in triplicate. Method precision (repeatability) was assessed using six independent preparations of the 100% standard.

Table 4: Accuracy (Recovery) and Precision Data

Spike LevelMean Recovery (%)%RSD (n=3 per level)Acceptance Criteria
50% (50 µg/mL) 99.4%0.6%98.0% - 102.0%
100% (100 µg/mL) 100.2%0.4%98.0% - 102.0%
150% (150 µg/mL) 99.8%0.5%98.0% - 102.0%
Method Precision N/A0.45% (n=6)%RSD 2.0%
Robustness

Robustness was verified by deliberately altering critical method parameters (CMPs) identified during the AQbD risk assessment. Variations included Flow Rate (±0.1 mL/min), Column Temperature (±5 °C), and Mobile Phase B composition (±2% absolute). In all perturbed conditions, the System Suitability criteria (Table 2) were met, confirming the validity of the established Method Operable Design Region (MODR).

Conclusion

A highly specific, stability-indicating HPLC method for the quantification of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile was successfully developed and validated. By leveraging an AQbD approach, the selection of a Phenyl-Hexyl stationary phase and a low-pH TFA mobile phase was mechanistically justified to handle the unique polarity and basicity of the analyte. The self-validating protocol ensures robust, reproducible data suitable for phase-appropriate regulatory submissions and routine quality control.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at:[Link]

  • ICH Harmonised Guideline: Analytical Procedure Development Q14 . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at:[Link]

  • Analytical Quality by Design (AQbD) Approach to HPLC Method Development . National Center for Biotechnology Information (NCBI) / PubMed Central. (2018). Available at:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). (2015). Available at:[Link]

Sources

Application Note: 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile as a Privileged Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a highly versatile, bifunctional pharmaceutical intermediate[1]. Characterized by an electron-rich pyrazole core, a nucleophilic exocyclic amine, and an adjacent reactive C4 carbon, this scaffold is a cornerstone in the synthesis of complex fused heterocycles such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines[2]. These fused systems, alongside direct urea derivatives of the 5-amino group, are heavily utilized in the development of potent kinase inhibitors targeting p38 MAPK, RIP2, and FGFR pathways[3][4]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in drug discovery.

Physicochemical Profile

To ensure reproducibility in synthetic workflows, the foundational physicochemical properties of the intermediate are summarized below.

PropertyValue
Chemical Name 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile
CAS Number 2225878-64-6[1]
Molecular Formula C₁₂H₁₂N₄
Molecular Weight 212.25 g/mol
Key Functional Groups N1-aryl (benzonitrile), C3-ethyl, C5-primary amine
Diagnostic 1H NMR (DMSO-d6) δ 7.98 (s, 1H), 7.92 (d), 7.68 (d), 7.61 (t), 5.45 (s, 1H, C4-H)[5]

Mechanistic Insights: The 5-Amino-1-Arylpyrazole Scaffold in Drug Design

The specific substitution pattern of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is not arbitrary; it is engineered to maximize both synthetic utility and target binding affinity.

  • N1-Benzonitrile Moiety: In the context of kinase active sites, the cyano group acts as a strong, directional hydrogen bond acceptor. It frequently interacts with the solvent-exposed regions or the kinase hinge region, significantly enhancing binding kinetics[3].

  • C3-Ethyl Group: This aliphatic chain provides critical van der Waals interactions within hydrophobic pockets of the ATP-binding site. It offers an optimal steric fit, avoiding the structural clashes often caused by bulkier groups (e.g., tert-butyl)[4].

  • C5-Amino Group & C4 Carbon: The pyrazole ring exhibits enamine-like character. The C5-primary amine serves as the primary nucleophilic hub for electrophilic attack (e.g., urea formation). Concurrently, the adjacent C4 carbon acts as a secondary nucleophile, enabling [5+6] cascade annulations and multicomponent reactions (MCRs) to form rigid, planar aza-fused rings[2].

ScaffoldMechanics A 3-(5-amino-3-ethyl-1H-pyrazol-1-yl) benzonitrile B Exocyclic Amine (C5) Nucleophilic Hub A->B Derivatization C C4 Position Secondary Nucleophile A->C Annulation D Urea/Amide Derivatization (Kinase Hinge Binders) B->D Electrophilic Attack E Multicomponent Cyclocondensation (Fused Heterocycles) B->E Intramolecular Cyclization C->E Michael Addition F p38 MAPK / RIP2 Inhibitors D->F Target Binding E->F Target Binding

Fig 1. Mechanistic pathways of 5-amino-1-arylpyrazoles in kinase inhibitor design.

Key Synthetic Applications

Application A: Synthesis of Pyrazolo[3,4-b]pyridines via Multicomponent Reactions (MCRs)

MCRs are highly valued in pharmaceutical synthesis for their atom economy. The intermediate can be reacted with an aromatic aldehyde and an active methylene compound (e.g., malononitrile or embelin) to yield complex pyrazolo[3,4-b]pyridines[6]. The reaction initiates with a Knoevenagel condensation between the aldehyde and the active methylene. The C4 position of the aminopyrazole then performs a Michael addition on the resulting intermediate, followed by intramolecular cyclization via the C5-amine and subsequent dehydration[2][6].

Application B: Rh(III)-Catalyzed Cascade Annulation

Recent methodological advances leverage 5-amino-1-arylpyrazoles in transition-metal-catalyzed C–H activation. Using a Rh(III) catalyst, the intermediate undergoes a [5+2] cascade annulation with iodonium ylides to construct azepane-fused polycycles (benzo[f]pyrazolo[1,5-a][1,3]diazepines). This provides a direct route to novel, three-dimensional chemical space for drug discovery[7].

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol outlines the green, microwave-assisted MCR to generate fused heterocycles.

MCR_Workflow S1 1. Reagent Preparation Equimolar Aminopyrazole + Aldehyde + Active Methylene S2 2. Catalytic Activation Add 10 mol% InCl3 in EtOH/H2O S1->S2 S3 3. Microwave Irradiation 120°C, 15-30 mins (Accelerates Knoevenagel) S2->S3 S4 4. In-Process Control (IPC) Monitor via LC-MS for[M+H]+ Shift S3->S4 S5 5. Isolation Precipitation, Filtration & Recrystallization S4->S5

Fig 2. Step-by-step workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (1.0 mmol) in 3 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add the substituted benzaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.0 mmol).

  • Catalysis: Add Indium(III) chloride (InCl₃, 10 mol%) as a Lewis acid catalyst. Causality: InCl₃ strongly coordinates to the carbonyl oxygen of the aldehyde, lowering the LUMO and accelerating the initial Knoevenagel condensation[6].

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 15–30 minutes.

  • Workup: Cool the mixture to room temperature. The fused product typically precipitates out of the aqueous ethanol. Filter the solid, wash with cold ethanol, and dry under a vacuum.

Protocol 2: Synthesis of Diaryl Ureas (Kinase Inhibitor Precursors)

This protocol describes the derivatization of the C5-amine to form ureas, a common motif in p38 MAPK inhibitors.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 5 mL) under an inert nitrogen atmosphere.

  • Electrophilic Addition: Slowly add the desired aryl isocyanate (1.1 mmol) dropwise at 0 °C. Causality: THF is chosen because the starting materials are highly soluble, whereas the resulting rigid diaryl urea often exhibits lower solubility and will precipitate, driving the reaction equilibrium forward and preventing over-alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Isolation: Add hexane (10 mL) to fully precipitate the urea. Filter the white solid and wash with cold DCM.

Analytical Validation & Quality Control

To ensure the integrity of the intermediate and the success of the downstream protocols, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): The starting intermediate must show a clean [M+H]+ peak at m/z 213.1 . Following Protocol 2 (Urea formation), the mass must shift to the exact mass of the combined adduct, confirming the absence of unreacted amine.

  • 1H NMR (400 MHz, DMSO-d6): The starting material features a highly diagnostic sharp singlet at δ 5.45 ppm , corresponding to the C4 proton of the pyrazole ring[5].

    • Validation Metric for Protocol 1: Upon successful cyclocondensation (MCR), this C4 proton signal will completely disappear, as the carbon becomes part of the fused pyridine/pyrimidine ring.

    • Validation Metric for Protocol 2: The broad singlet of the primary amine (~δ 5.2 - 5.5 ppm) will shift downfield and split into distinct urea NH protons (typically > δ 8.0 ppm).

References

  • 6SZE: RIP2 Kinase Catalytic Domain complex with 5-Amino-1-Phenylpyrazole-4-Carboxamide. RCSB PDB. 3

  • 2225878-64-6 | 3-(5-AMINO-3-ETHYL-1H-PYRAZOL-1-YL)BENZONITRILE. BLDpharm. 1

  • Synthesis of Functionalized Benzo[f]pyrazolo[1,5-a][1,3]diazepines via Rh(III)-Catalyzed Cascade Annulation of 5-Amino-1-aryl-pyrazoles with Iodonium Ylides. ACS Publications. 7

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP. 4

  • Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives. PMC. 6

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. 2

  • Patent Application Publication (10) Pub. No.: US 2008/0269267 A1. Googleapis.com. 5

Sources

Topic: High-Throughput Screening Assay Development for the Pyrazole-Based Compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery Professionals

Abstract

This application note provides a comprehensive guide for the development of robust high-throughput screening (HTS) assays utilizing the novel small molecule, 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors.[1] This document outlines the critical steps from compound handling and assay selection to detailed biochemical and cell-based protocols, quality control, and data analysis. By explaining the causality behind experimental choices and integrating industry-standard validation metrics like the Z'-factor, this guide is designed to empower researchers to efficiently and confidently screen pyrazole-based compound libraries to identify promising therapeutic leads.

Introduction: The Significance of the Pyrazole Scaffold

The process of drug discovery has been significantly accelerated by high-throughput screening (HTS), which leverages automation to test vast libraries of chemical compounds against biological targets.[2][3] The pyrazole heterocycle is a cornerstone of modern medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its prevalence stems from its versatile chemical nature and its ability to form key interactions with biological targets, particularly protein kinases.[1][4] Kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer, making them a primary focus for drug development.[5][6]

The subject of this guide, 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, incorporates the key pharmacophoric elements of this class: a substituted pyrazole ring and a benzonitrile group, which can participate in crucial binding interactions.[7] This document provides a strategic framework for developing a screening cascade for this compound and its analogs, beginning with a robust, target-based biochemical assay and complemented by a physiologically relevant cell-based assay.

Compound Management: The Foundation of Reliable Data

The integrity of screening data is fundamentally dependent on the proper handling and management of test compounds.[8][9] Inconsistent solubility, degradation, or inaccurate concentration assessments can lead to false negatives or positives, wasting significant resources.[10]

Solubility Assessment and Stock Solution Preparation

Before commencing any screening, the solubility of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile must be empirically determined in 100% dimethyl sulfoxide (DMSO), the standard solvent for compound libraries.

Protocol:

  • Prepare a high-concentration slurry of the compound (e.g., 50 mM) in 100% DMSO.

  • Sonicate and vortex the mixture for 15-30 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine its concentration using an analytical method such as HPLC-UV or LC-MS.

  • Based on the determined maximum solubility, prepare a master stock solution at a concentration that ensures complete dissolution (e.g., 10 mM or 20 mM).

ParameterRecommendationRationale
Solvent 100% DMSO (High Purity, Anhydrous)Broad solubility for organic molecules; miscible with aqueous assay buffers.
Stock Concentration 10 mMA standard concentration for HTS that balances solubility with the ability to achieve desired final assay concentrations through dilution.
Storage -20°C or -80°C in sealed, low-binding plates/tubesMinimizes solvent evaporation, water absorption, and compound degradation.[9]
Freeze-Thaw Cycles Minimize (< 5 cycles)Repeated cycles can induce precipitation and compromise compound integrity.[9]

Table 1: Recommended parameters for preparing and storing the master stock solution of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile.

Assay Selection and Development Strategy

The choice of assay is dictated by the predicted biological target. Given the prevalence of pyrazole scaffolds as kinase inhibitors, developing a kinase inhibition assay is a logical and evidence-based starting point.[1][11]

Primary Screen: Biochemical Kinase Assay

A biochemical assay using purified protein is the ideal primary screen as it directly measures the interaction between the compound and its target, minimizing the complexity of a cellular environment.[12] Several HTS-compatible formats exist to quantify kinase activity.[4][13]

  • Radiometric Assays: The historical "gold standard," directly measuring the incorporation of ³²P or ³³P into a substrate. While highly sensitive, they pose significant safety, regulatory, and disposal challenges.[4][13]

  • Fluorescence/FRET Assays: These assays detect either a phosphorylated product with a specific antibody or use a protease-coupled reaction. They are homogenous (no-wash) and well-suited for HTS.[1][4]

  • Luminescence-Based Assays: These assays quantify the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo™) during the kinase reaction. The ADP-Glo™ assay is a universal platform applicable to virtually any kinase and is known for its high sensitivity and resistance to signal interference.[1][14]

For this application note, we will detail a protocol based on the ADP-Glo™ Kinase Assay due to its universality, robustness, and scalability.

Orthogonal and Secondary Screens: Cell-Based Assays

Hits identified from the primary biochemical screen must be validated in a more biologically relevant context.[15] Cell-based assays are indispensable for this purpose, providing insights into cell permeability, potential toxicity, and efficacy within a living system.[16][17][18] A common and effective secondary assay is an antiproliferation or cytotoxicity assay using a cancer cell line known to be dependent on the target kinase.

HTS Workflow and Quality Control

A successful HTS campaign is a systematic process that moves from assay development to full-scale screening, with rigorous quality control at every stage.[19]

HTS_Workflow cluster_prep Preparation cluster_dev Assay Development & Validation cluster_screen Screening cluster_analysis Hit Confirmation & Follow-up Compound_Prep Compound Stock Preparation (10 mM in DMSO) Miniaturization Miniaturization to 384-well Format Compound_Prep->Miniaturization Reagent_Prep Assay Reagent Preparation Reagent_Prep->Miniaturization Optimization Enzyme/Substrate Optimization Miniaturization->Optimization Dry_Run Assay Validation (Z'-Factor > 0.5) Optimization->Dry_Run Pilot_Screen Pilot Screen (~2,000 Compounds) Dry_Run->Pilot_Screen Proceed if Validated HTS Full Library Screen Pilot_Screen->HTS Data_Analysis Primary Hit Identification HTS->Data_Analysis Dose_Response Dose-Response (IC50) Data_Analysis->Dose_Response Orthogonal Orthogonal/Cell-Based Assay Dose_Response->Orthogonal SAR SAR Analysis Orthogonal->SAR

Caption: A generalized workflow for an HTS campaign.

The Z'-Factor: A Self-Validating Metric

The quality and reliability of an HTS assay are best quantified by the Z'-factor.[20] Unlike simpler metrics like the signal-to-background ratio, the Z'-factor incorporates the variability of both positive and negative controls, providing a statistical measure of the separation between the two signals.[21] This makes it an essential tool for assay validation.[22]

Z'-Factor Formula: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

Where:

  • μₚ = Mean of the positive control (e.g., no inhibition)

  • σₚ = Standard deviation of the positive control

  • μₙ = Mean of the negative control (e.g., maximum inhibition)

  • σₙ = Standard deviation of the negative control

Z_Factor_Concept cluster_distributions Signal Distributions cluster_metrics Statistical Metrics neg_control Negative Control (Max Inhibition) mean_n Mean (μₙ) neg_control->mean_n pos_control Positive Control (No Inhibition) mean_p Mean (μₚ) pos_control->mean_p sd_n 3σₙ mean_n->sd_n   start_dr sd_p 3σₚ mean_p->sd_p   end_dr dyn_range Dynamic Range |μₚ - μₙ| sep_band Separation Band start_dr->end_dr Dynamic Range start_sb end_sb start_sb->end_sb Separation Band

Caption: Conceptual diagram of the Z'-Factor calculation.

Z'-Factor ValueAssay QualityInterpretation for HTS
> 0.5 ExcellentAn ideal assay with a large separation between controls; highly reliable for screening.[21][22]
0 to 0.5 MarginalThe assay is acceptable but may have a higher rate of false positives/negatives. Optimization is recommended.[22][23]
< 0 UnacceptableThe signal from positive and negative controls overlaps, making the assay unsuitable for screening.[20][23]

Table 2: Interpretation of Z'-Factor values for HTS assay validation.

Detailed Experimental Protocols

The following protocols are generalized templates and should be optimized for the specific kinase target and cell line. All procedures should be performed in an appropriate HTS environment, ideally using automated liquid handlers to ensure precision and reproducibility.[2]

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed for a 384-well plate format.

Reagents & Materials:

Reagent Supplier Purpose
ADP-Glo™ Kinase Assay Kit Promega Measures ADP production (kinase activity)
Purified Target Kinase (e.g., Reaction Biology, CarnaBio) Enzyme source
Specific Substrate Peptide/Protein (Supplier dependent) Substrate for phosphorylation
ATP (Adenosine Triphosphate) (e.g., Sigma-Aldrich) Phosphate donor
Kinase Buffer (with MgCl₂, DTT) (As recommended by kinase supplier) Provides optimal reaction conditions
384-well low-volume, white plates (e.g., Corning, Greiner) Low background for luminescence assays

| Test Compound & Controls | In-house | 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile |

Procedure:

  • Compound Plating:

    • Prepare a compound plate by diluting the 10 mM stock of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and controls into intermediate plates.

    • Using an acoustic dispenser or pin tool, transfer 25-50 nL of compound solution to the 384-well assay plate. The final assay concentration typically ranges from 10 µM to 100 µM for a primary screen.[19]

    • Controls: Dedicate columns for Positive Controls (DMSO only, 0% inhibition) and Negative Controls (a known potent inhibitor, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in kinase buffer. The optimal concentrations must be determined empirically (typically at the Km for the substrate and ATP).

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 2.5 µL of the 2X ATP solution to each well to start the reaction. Total volume is now 5 µL.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar FSX, PerkinElmer EnVision).

Protocol 2: Cell-Based Antiproliferation Assay (e.g., CellTiter-Glo®)

This protocol is designed for a 384-well plate format.

Reagents & Materials:

Reagent Supplier Purpose
CellTiter-Glo® Luminescent Cell Viability Assay Promega Measures ATP as an indicator of metabolically active cells
Target Cancer Cell Line ATCC Biologically relevant model
Cell Culture Medium (e.g., DMEM, RPMI) + FBS (e.g., Gibco, ATCC) Cell growth and maintenance
384-well clear-bottom, white-walled plates (e.g., Corning, Greiner) Suitable for both cell culture and luminescence

| Staurosporine | (e.g., Sigma-Aldrich) | Positive control for cytotoxicity |

Procedure:

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Determine the optimal cell seeding density to ensure cells remain in an exponential growth phase for the duration of the experiment.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a dose-response plate of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and controls.

    • Add 25-50 nL of compound solution to the wells.

    • Controls: Include wells with DMSO only (vehicle control) and a potent cytotoxic agent like Staurosporine (positive control).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

  • Signal Detection:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

Conclusion

This application note provides a strategic and practical framework for initiating an HTS campaign with 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. By leveraging the known pharmacology of the pyrazole scaffold, a logical screening cascade starting with a robust biochemical kinase assay can be established. The cornerstone of this process is rigorous assay validation, for which the Z'-factor is the undisputed industry standard. Hits confirmed through this primary assay should then be advanced to secondary, cell-based assays to confirm on-target activity in a physiological context. This structured approach, grounded in sound scientific principles and robust quality control, will maximize the probability of identifying genuine, developable lead compounds.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
  • Application Notes and Protocols for High-Throughput Screening of Diphenyl-1H-pyrazole-4,5-diamine Derivatives. (n.d.). Benchchem.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). PMC.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020, December 21). Bioinformatics | Oxford Academic.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.
  • On HTS: Z-factor. (2023, December 12). On HTS.
  • App Note: Compound Management in High Throughput Screening. (n.d.). Azenta Life Sciences.
  • Z-factor. (n.d.). Wikipedia.
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, June 15). PubMed.
  • Introduction: cell-based assays for high-throughput screening. (n.d.). Broad Institute.
  • Cell-based assays for high-throughput screening. (2010, June 15). PubMed - NIH.
  • Small Compound Screening Overview. (n.d.). Target Discovery Institute - University of Oxford.
  • Compound Management for Quantitative High-Throughput Screening. (n.d.). PMC - NIH.
  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • High-Throughput Molecular Screening Center. (n.d.). The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5). Springer.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, November 10). ResearchGate.
  • Kinase assays. (2020, September 1). BMG LABTECH.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016, October 27). Briefings in Bioinformatics | Oxford Academic.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and preclinical drug development professionals. Matrix: Mammalian Plasma (Rat/Human) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS)

Introduction & Mechanistic Rationale

The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (CAS: 2225878-64-6) is a highly specific aryl-pyrazole building block[1]. Aminopyrazole scaffolds are heavily utilized in modern drug discovery, serving as the core pharmacophore for numerous kinase inhibitors and lactate dehydrogenase (LDH) inhibitors due to their favorable hydrogen-bonding profiles and moderate lipophilicity[2].

During preclinical pharmacokinetic (PK) profiling, accurately tracking the plasma concentration of pyrazole derivatives is critical for determining bioavailability, clearance, and half-life[3]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity and the ability to resolve the target analyte from complex endogenous matrix interferences[4].

Causality in Method Design

As a Senior Application Scientist, I have structured this method not merely as a set of instructions, but as a chemically logical system:

  • Ionization Strategy (ESI+): Nitrogen-containing heterocycles exhibit exceptional ionization efficiency in Electrospray Ionization (ESI)[5]. The primary amine at the C5 position and the basic nitrogens within the pyrazole ring act as potent proton acceptors. By utilizing 0.1% formic acid in the mobile phase, we lower the pH well below the analyte's pKa, driving the equilibrium entirely toward the [M+H]+ state[6].

  • Stationary Phase Selection: While C18 is the industry default, we utilize a Biphenyl stationary phase . The biphenyl chemistry exploits π−π interactions with the electron-rich pyrazole and the electron-deficient benzonitrile rings. This orthogonal retention mechanism provides superior retention and resolves the analyte from polar lipid interferences that typically co-elute and cause ion suppression in standard C18 methods[4].

  • Self-Validating Workflow: To ensure trustworthiness, this protocol embeds a self-validating matrix effect (ME) and extraction recovery (RE) calculation loop. By utilizing a structurally similar analog—3-(5-amino-1H-pyrazol-3-yl)benzonitrile[7]—as the Internal Standard (IS), the method inherently corrects for volumetric losses and ionization fluctuations.

Experimental Protocols

Materials and Reagents
  • Analyte: 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (Standard purity 98%).

  • Internal Standard (IS): 3-(5-amino-1H-pyrazol-3-yl)benzonitrile (Analog IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water ( H2​O ).

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Blank K2EDTA mammalian plasma.

Step-by-Step Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using cold acetonitrile rapidly denatures plasma proteins while extracting the moderately lipophilic pyrazole. A 1:3 plasma-to-solvent ratio ensures >99% protein removal.

  • Aliquot: Transfer 50μL of calibration standards, Quality Control (QC) samples, or unknown plasma samples into a 96-well collection plate.

  • Precipitation & IS Addition: Add 150μL of ice-cold ACN containing the IS at a concentration of 50ng/mL .

  • Mixing: Seal the plate and vortex vigorously at 1000 rpm for 3 minutes to ensure complete protein denaturation and analyte desorption from plasma binding proteins.

  • Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution (Critical Step): Transfer 100μL of the clear supernatant to a clean 96-well plate and dilute with 100μL of LC-MS grade H2​O .

    • Why? Injecting 75% ACN directly onto a reversed-phase column causes severe peak broadening (the "solvent effect"). Diluting with water matches the initial mobile phase conditions, ensuring sharp peak focusing at the column head.

SamplePrep N1 1. Aliquot 50 µL Plasma N2 2. PPT + IS Add 150 µL Cold ACN N1->N2 N3 3. Vortex & Spin 14,000 x g, 10 min N2->N3 N4 4. Supernatant Transfer 100 µL N3->N4 N5 5. Dilute & Inject Add 100 µL H2O N4->N5

Figure 1: High-throughput LC-MS/MS sample preparation and analysis workflow.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters
  • Column: Restek Raptor Biphenyl ( 50×2.1mm , 1.8μm )

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 5μL

  • Mobile Phase A: H2​O with 0.1% FA

  • Mobile Phase B: ACN with 0.1% FA

  • Flow Rate: 0.45mL/min

Table 1: UHPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
0.5095.05.0Linear (Hold)
2.505.095.0Linear (Ramp)
3.505.095.0Linear (Wash)
3.6095.05.0Linear (Equilibration)
5.0095.05.0Linear (End)
Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon ( 2×10−3 mbar)

Mechanistic Fragmentation: Upon Collision-Induced Dissociation (CID), the protonated precursor ion ( m/z 213.1) undergoes characteristic fragmentation. The primary pathway is the cleavage of the ethyl group from the pyrazole ring, yielding a stable product ion at m/z 184.1 (Quantifier). A secondary high-energy cleavage isolates the benzonitrile moiety at m/z 102.1 (Qualifier).

CID_Pathway N1 Precursor Ion [M+H]+ m/z 213.1 (Protonated Aminopyrazole) N2 Collision-Induced Dissociation (Argon Gas, 20-35 eV) N1->N2 N3 Quantifier Ion m/z 184.1 [Loss of Ethyl Group] N2->N3 CE: 20 eV N4 Qualifier Ion m/z 102.1 [Benzonitrile Fragment] N2->N4 CE: 35 eV

Figure 2: ESI+ Ionization and Collision-Induced Dissociation (CID) Pathway.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Analyte 213.1184.1253020Quantifier
Target Analyte 213.1102.1253035Qualifier
Analog IS 185.1102.1253025IS Quantifier

System Suitability and Self-Validation Criteria

To ensure data trustworthiness, the analytical run must pass the following self-validating checks:

  • Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked into post-extracted blank plasma versus a neat standard. Acceptable ME is 85%−115% .

  • Signal-to-Noise (S/N): The Lower Limit of Quantification (LLOQ) must exhibit an S/N≥10 .

  • Carryover Check: A blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area ≤20% of the LLOQ.

References

  • ACS Publications. "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties". Available at:[Link]

  • NIH/PMC. "A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies". Available at:[Link]

  • NIH/PubMed. "Development and Validation of a Liquid Chromatography-Mass Spectrometric Method for the Determination of DPC 423, an Antithrombotic Agent, in Rat and Dog Plasma". Available at:[Link]

  • MDPI. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry". Available at:[Link]

  • NIH/PubMed. "Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry". Available at:[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a highly versatile, nitrogen-rich building block frequently utilized in drug discovery to construct complex heterocyclic scaffolds. However, functionalizing this core presents significant synthetic challenges. The presence of an unprotected primary amine (-NH2) and multiple pyrazole nitrogens creates a highly coordinating environment that frequently poisons standard palladium catalysts.

This application note provides a comprehensive, self-validating methodology for the downstream functionalization of this building block. By employing a regioselective C4-bromination followed by a sterically optimized Suzuki-Miyaura cross-coupling, researchers can reliably bypass catalyst deactivation and achieve high-yielding arylation.

Mechanistic Causality & Experimental Design

To successfully couple this scaffold, the experimental design must account for the specific electronic and steric properties of the aminopyrazole core.

The Halogenation Imperative: Why Bromine?

Because the starting material lacks a pre-installed cross-coupling handle, it must be halogenated. The C4 position of the pyrazole ring is highly activated toward electrophilic aromatic substitution by the adjacent electron-donating -NH2 group and the C3-ethyl group. While iodinated heterocycles typically undergo faster oxidative addition, direct comparison of halogenated aminopyrazoles in Suzuki-Miyaura reactions reveals that bromo-derivatives are vastly superior to iodo-derivatives . Iodopyrazoles exhibit a high propensity for undesired hydrodehalogenation side reactions under standard cross-coupling conditions, leading to the recovery of the des-halogenated starting material[1]. Therefore, C4-bromination is the optimal choice to balance reactivity and intermediate stability.

Catalyst Selection: Overcoming Off-Cycle Coordination

The unprotected primary amine (-NH2) is a potent σ-donor. When using standard, unhindered catalysts like Pd(PPh3​)4​ , the amine competitively coordinates to the Palladium(II) center, forming an off-cycle, catalytically dead complex. To overcome this, the catalytic system must employ sterically demanding, electron-rich biaryl phosphine ligands. XPhos and its corresponding precatalysts (e.g., XPhos Pd G2) are structurally designed to outcompete amine coordination. The bulky isopropyl groups on the XPhos ligand prevent multi-amine coordination while simultaneously accelerating the reductive elimination step, enabling the cross-coupling of unprotected, nitrogen-rich heterocycles[2].

Base and Solvent Selection

The presence of the benzonitrile group requires mild basic conditions to prevent undesired hydrolysis of the nitrile to an amide or carboxylic acid. Aqueous K3​PO4​ in a biphasic 1,4-Dioxane/Water system provides the ideal mild alkalinity required to facilitate transmetalation without compromising the integrity of the nitrile or the pyrazole core[3].

Visualizations of the Synthetic Strategy

Workflow SM Starting Material 3-(5-amino-3-ethyl-1H- pyrazol-1-yl)benzonitrile Step1 Regioselective C4-Bromination (NBS, DMF, 0 °C) SM->Step1 Int Electrophile 4-Bromo Intermediate Step1->Int Step2 Suzuki-Miyaura Cross-Coupling (XPhos Pd G2, K3PO4) Int->Step2 Prod Target Scaffold C4-Functionalized Derivative Step2->Prod

Synthetic workflow for the C4-functionalization of the pyrazole building block.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br DeadCat Off-Cycle Species (Pd-Amine Coordination) Pd0->DeadCat Free -NH2 interference TransMet Transmetalation Complex OxAdd->TransMet + R-B(OH)2, Base RedElim Reductive Elimination Complex TransMet->RedElim RedElim->Pd0 - Product DeadCat->Pd0 Prevented by XPhos

Suzuki catalytic cycle illustrating the off-cycle Pd-amine coordination risk.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between catalyst/halide selection and reaction success, validating the chosen optimized conditions.

ElectrophileCatalyst SystemBaseSolventYieldValidation Observation
4-Iodo-pyrazole Pd(PPh3​)4​ (10 mol%) Na2​CO3​ Dioxane/ H2​O <20%Major dehalogenation side-product observed via LC-MS[1].
4-Bromo-pyrazole Pd(dppf)Cl2​ (5 mol%) K3​PO4​ Toluene/ H2​O 45%Incomplete conversion; catalyst poisoning by free -NH2​ .
4-Bromo-pyrazole XPhos Pd G2 (5 mol%) K3​PO4​ Dioxane/ H2​O >85% Complete conversion; no off-cycle Pd-amine coordination [2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the specific analytical checkpoints are met.

Protocol A: Regioselective C4-Bromination (Electrophile Preparation)
  • Initiation : Dissolve 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) under an inert N2​ atmosphere.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) portion-wise over 10 minutes. Keep the reaction flask shielded from light to prevent radical side reactions.

  • Validation Checkpoint 1 (Reaction Monitoring) : After 30 minutes, sample 10 µL of the reaction mixture into 1 mL of Acetonitrile and analyze via LC-MS.

    • Pass Criteria: The starting material mass (m/z 212.1) must be <2% relative abundance, and the target mono-brominated mass (m/z 290.0/292.0) must be >95%.

    • Fail Criteria: If a dibrominated species is observed, quench the reaction immediately to prevent further over-reaction.

  • Quench & Workup : Quench the reaction with 10% aqueous Na2​S2​O3​ (10 mL) to neutralize any unreacted NBS. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to completely remove residual DMF.

  • Isolation : Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the 4-bromo electrophile.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Preparation : In a microwave vial or Schlenk flask, combine the 4-bromo intermediate from Protocol A (1.0 eq, 1.0 mmol), the desired Aryl/Heteroaryl Boronic Acid (1.5 eq, 1.5 mmol), and anhydrous K3​PO4​ (2.0 eq, 2.0 mmol).

  • Validation Checkpoint 2 (Degassing) : Add 1,4-Dioxane/ H2​O (4:1 ratio, 10 mL total, 0.1 M). Sparge the mixture vigorously with N2​ or Argon for exactly 15 minutes.

    • Causality: Failure to thoroughly degas the solvent will result in oxygen-mediated oxidative homocoupling of the boronic acid, which will consume the coupling partner and generate an Ar-Ar dimer.

  • Catalyst Addition : Quickly add XPhos Pd G2 (0.05 eq, 5 mol%). Seal the vial under an inert atmosphere.

  • Reaction Execution : Heat the mixture at 90 °C for 4 hours using a pre-heated oil bath or heating block[3].

  • Validation Checkpoint 3 (Outcome Analysis) : Cool to room temperature and run LC-MS.

    • Pass Criteria: Complete consumption of the 4-bromo intermediate.

    • Fail Criteria: If >5% hydrodehalogenation (return to m/z 212.1) is observed, verify the efficacy of your solvent degassing protocol for future runs and consider lowering the reaction temperature to 80 °C.

  • Purification : Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the target scaffold.

Sources

Application Notes & Protocols: In Vitro Biological Evaluation of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile framework represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the aminopyrazole core, substituted with an ethyl group and linked to a benzonitrile moiety, offers unique structural features that can be exploited for targeted biological interactions.

This guide provides a comprehensive suite of integrated in vitro biological evaluation protocols designed for researchers, scientists, and drug development professionals. The objective is to establish a robust biological profile for novel derivatives of this class. We move beyond simple procedural lists to explain the scientific rationale behind assay selection and experimental design, ensuring that the generated data is both reliable and mechanistically informative.

Initial Compound Management: The Foundation of Reliable Data

Before any biological evaluation, ensuring the purity and solubility of the test compounds is paramount. Impurities can lead to erroneous results, while poor solubility can cause inaccurate concentration-response curves.

Protocol 0: Stock Solution Preparation

  • Purity Assessment: Confirm the purity of the synthesized derivatives using methods such as HPLC and NMR. A purity of >95% is recommended for biological screening.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays.[4][5]

  • Preparation:

    • Accurately weigh the compound.

    • Dissolve in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. The final concentration of DMSO in the assay wells should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Part 1: Anticancer Activity Evaluation

The evaluation of anticancer potential is often the primary screening objective for novel heterocyclic compounds, given the urgent need for new oncology therapeutics.[1][6] Our workflow is designed as a hierarchical screening cascade, beginning with broad cytotoxicity assessment and progressing to more specific mechanistic assays for promising candidates.

Anticancer_Workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays A Cytotoxicity Assessment (SRB Assay) B Apoptosis Induction (Annexin V / Caspase Assays) A->B If IC50 is potent C Cell Cycle Analysis (Propidium Iodide Staining) A->C If IC50 is potent D Target Engagement (Kinase Inhibition Assay) A->D If scaffold is a known kinase binder

Figure 1: Hierarchical workflow for anticancer evaluation.
Protocol 1.1: Cytotoxicity Screening using Sulforhodamine B (SRB) Assay

Scientific Rationale: The initial step is to determine a compound's ability to inhibit cell proliferation or induce cell death. While the MTT assay is common, it measures metabolic activity, which can be confounded by compounds that interfere with cellular metabolism without being cytotoxic.[7] The SRB assay, which measures total cellular protein content, is a more direct and often more reliable method for quantifying cell density and is independent of metabolic state.[8][9]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer, as these have been used for pyrazole derivatives[6]).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well flat-bottom plates.

  • Test compound stock solution (10 mM in DMSO).

  • Trichloroacetic acid (TCA), cold 10% (w/v).

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris base solution, 10 mM, pH 10.5.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound (e.g., from 0.01 µM to 100 µM). Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour. This fixes the cells to the plate.

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate gently for 5-10 minutes.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis: The percentage of cell survival is calculated as: (OD_treated / OD_control) * 100. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, is determined by plotting percentage survival against log-transformed compound concentration and fitting the data to a four-parameter logistic curve.

Data Presentation: Hypothetical IC₅₀ Values

DerivativeCell LineIC₅₀ (µM)
Compound AMCF-78.5
Compound ADU14512.3
Compound BMCF-7>100
Compound BDU14575.4
DoxorubicinMCF-70.2
Protocol 1.2: Unveiling the Mechanism of Cell Death - Apoptosis Assays

Scientific Rationale: If a derivative shows potent cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it avoids inducing an inflammatory response. We use a dual-assay approach to confirm apoptosis.

Apoptosis_Pathway cluster_0 Apoptotic Stimulus (e.g., Test Compound) cluster_1 Key Apoptotic Events cluster_2 Detection Assays Stimulus Drug Target Interaction PS Phosphatidylserine (PS) Translocation (Early Event) Stimulus->PS Caspase Caspase-3/7 Activation (Execution Phase) PS->Caspase AnnexinV Annexin V Staining PS->AnnexinV Detects exposed PS CaspaseAssay Caspase-Glo® 3/7 Assay Caspase->CaspaseAssay Measures activity

Figure 2: Detection points for key events in apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[10] Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.[11]

Step-by-Step Methodology:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and incubate for 24 hours. Treat cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Pool all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).[10]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

B. Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating light.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells/well in 80 µL of medium.

  • Treatment: After 24 hours, add 20 µL of medium containing the test compound at various concentrations.

  • Incubation: Incubate for a period determined by kinetic studies (e.g., 6, 12, or 24 hours).

  • Assay: Equilibrate the plate to room temperature. Add 100 µL of a commercially available Caspase-Glo® 3/7 Reagent to each well.

  • Incubation & Reading: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours. Measure luminescence with a plate-reading luminometer.

Protocol 1.3: Assessing Effects on Cell Cycle Progression

Scientific Rationale: Many cytotoxic agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis. Analyzing the DNA content of a cell population using flow cytometry allows for the quantification of cells in each phase (G0/G1, S, and G2/M).[13][14]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash with PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16]

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[13] Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Vehicle Control55.230.114.7
Compound A (10 µM)25.828.545.7
Protocol 1.4: Target-Specific Kinase Inhibition Assay

Scientific Rationale: Given that many pyrazole-containing compounds are known kinase inhibitors, it is valuable to assess whether the derivatives directly inhibit specific kinases relevant to cancer, such as tyrosine kinases or cyclin-dependent kinases. The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17]

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Products ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate Kinase->P_Substrate Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Blocks Reaction

Figure 3: Principle of an in vitro kinase inhibition assay.

Step-by-Step Methodology (General):

  • Reagent Preparation: Prepare a reaction buffer, a solution of the specific recombinant kinase of interest, a solution of its corresponding substrate, and an ATP solution.

  • Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase/Inhibitor Incubation: Add the kinase enzyme solution to the wells and incubate for 10-20 minutes to allow the compound to bind to the kinase.[18]

  • Reaction Initiation: Initiate the reaction by adding a mix of the substrate and ATP.[5] Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Part 2: Antimicrobial Activity Evaluation

Scientific Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this area.[1][2] The standard method for quantifying the efficacy of a potential new antimicrobial is the Minimum Inhibitory Concentration (MIC) assay.[19][20]

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] The broth microdilution method is a high-throughput technique performed in 96-well plates.

Materials:

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Gram-negative: Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • 96-well sterile microtiter plates.

  • Test compound and a standard antibiotic (e.g., Ciprofloxacin).

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[22]

  • Compound Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then from well 2 to well 3, and so on, discarding 100 µL from well 11. Well 12 serves as the growth control (no compound).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (final volume 200 µL).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the OD at 600 nm.[22]

Data Presentation: MIC Values

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound C832
Compound D>128>128
Ciprofloxacin0.50.25

Part 3: Anti-inflammatory Activity Evaluation

Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. The ability of a compound to suppress inflammatory responses is a highly desirable therapeutic property. A standard in vitro model uses the bacterial endotoxin lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 cell line), which then produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[24][25]

LPS_Signaling cluster_0 Stimulation cluster_1 Signaling Cascade cluster_2 Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

Figure 4: Simplified LPS-induced pro-inflammatory cytokine pathway.
Protocol 3.1: Inhibition of LPS-Induced Cytokine Production

Principle: This assay measures the ability of a test compound to inhibit the secretion of pro-inflammatory cytokines from LPS-stimulated macrophages. The concentration of cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete growth medium (DMEM + 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound.

  • Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α).

Step-by-Step Methodology:

  • Cell Viability Check: First, perform a cytotoxicity assay (e.g., SRB or MTT) on RAW 264.7 cells to determine non-toxic concentrations of the test compound. Subsequent experiments must use non-cytotoxic concentrations.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compound. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plates at low speed to pellet any floating cells and carefully collect the supernatant. Store at -80°C until analysis.

  • ELISA: Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatants by following the manufacturer's protocol for the specific ELISA kit.[26][27] This typically involves adding the supernatant to an antibody-coated plate, followed by a detection antibody and a substrate that generates a colorimetric signal proportional to the amount of cytokine.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control group.

Conclusion

The protocols detailed in this guide provide a systematic and robust framework for the comprehensive in vitro biological evaluation of novel 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile derivatives. By progressing from broad phenotypic screening (cytotoxicity, antimicrobial activity) to more defined mechanistic assays (apoptosis, cell cycle, cytokine production), researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. This multi-assay approach is critical for building a strong data package to support further preclinical and clinical development.

References

  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers.
  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Vashisht, K., et al. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed. [Link]

  • Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. UiB. [Link]

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

  • Gene Target Solutions. (2014). Protocol-Biotium-Dual-Apoptosis-Assay-with-NucView-488-Caspase-3-Substrate-and-CF594-Annexin-V-30067.pdf. Gene Target Solutions. [Link]

  • Al-Mokadem, B., et al. (n.d.). In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • Al-Hiyari, S. S., et al. (n.d.). Minimum Inhibitory Concentration (MIC) Assay. Bio-protocol. [Link]

  • Balasubramanian, B., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • van Tonder, A., et al. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. PMC. [Link]

  • Lee, D. H., et al. (2018). Differential Modulation of Lipopolysaccharide-Induced Inflammatory Cytokine Production by and Antioxidant Activity of Fomentariol in RAW264.7 Cells. PMC. [Link]

  • Kadeřábková, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Portfolio. [Link]

  • Kim, H. G., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Acupuncture. [Link]

  • Parveen, A., et al. (2020). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers. [Link]

  • Szafrański, S. P., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Kadeřábková, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

  • Wang, Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC. [Link]

  • Sharma, R., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Li, Y., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Spandidos Publications. [Link]

  • Wang, S., et al. (2024). Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice. MDPI. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR. [Link]

  • Makwana, A. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research. [Link]

  • Li, Y., et al. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. [Link]

  • Arkat USA. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. arkat usa. [Link]

Sources

Troubleshooting & Optimization

optimizing flash chromatography purification of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with purifying 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile .

This molecule presents a unique "perfect storm" of chromatographic difficulties: it contains a highly basic primary amine, an electron-rich aromatic pyrazole ring, and a highly polar benzonitrile group. When these functional groups interact with standard chromatographic media, they often cause severe peak tailing, irreversible adsorption, and poor recovery.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind your experimental choices to ensure your purification workflows are efficient, reproducible, and self-validating.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My compound is streaking across the TLC plate and eluting over 15 column volumes (CV) during flash chromatography. Why is this happening, and how do I fix it? The Causality: You are likely using standard bare silica gel (SiO₂). Bare silica contains residual surface silanol groups (-Si-OH) that act as Brønsted acids[1]. The primary amine and pyrazole nitrogens on your target molecule are highly basic. When introduced to the column, a strong ionic acid-base interaction occurs between the basic nitrogens and the acidic silanols[2]. This causes the compound to adsorb irreversibly to the stationary phase, resulting in severe peak tailing and low recovery[1]. The Solution: You must neutralize this interaction. You have two options:

  • Chemical Modification (Legacy Approach): Add a competing amine modifier, such as 1-5% Triethylamine (TEA) or Ammonium Hydroxide, to your mobile phase. The TEA acts as a sacrificial base, neutralizing the acidic silanols so your target molecule can elute[3].

  • Stationary Phase Modification (Modern Approach): Switch to an amine-functionalized silica column (NH₂-bonded silica) . In this media, the silica surface is covalently bonded with aminopropyl groups, creating a slightly basic surface (pKa ~9.8) that repels your basic compound, entirely eliminating the need for liquid modifiers[3].

Q2: I achieved baseline resolution on my TLC plate, but the peaks co-eluted when I scaled up to the flash column. What went wrong? The Causality: This is almost always caused by a dissolution solvent error during liquid loading. If you dissolve your crude mixture in a strong, highly polar solvent (like methanol or pure dichloromethane) and inject it onto the column, that solvent plug acts as a localized mobile phase[4]. It forcefully pushes your compounds down the column before they have a chance to properly partition into the stationary phase, destroying the resolution you observed on TLC. The Solution: Transition to Dry Loading . By adsorbing your crude mixture onto a solid support and evaporating the strong solvent prior to loading, you eliminate dissolution solvent effects, ensuring the compounds partition exactly as predicted by your TLC[4].

G Start Peak Tailing Observed for Target Amine CheckPhase Current Stationary Phase? Start->CheckPhase BareSilica Bare Silica (SiO2) CheckPhase->BareSilica AmineSilica Amine-Functionalized Silica (NH2) CheckPhase->AmineSilica AddMod Add 1-5% TEA/NH4OH to Mobile Phase BareSilica->AddMod Short-term fix SwitchPhase Switch to NH2-Silica (Recommended) BareSilica->SwitchPhase Long-term fix OptSolv Optimize Solvent Selectivity (e.g., Acetone vs EtOAc) AmineSilica->OptSolv Phase is correct

Caption: Decision tree for troubleshooting basic amine peak tailing in flash chromatography.

Part 2: Quantitative Data & Method Comparison

When purifying 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, the choice of stationary phase drastically impacts throughput and purity. The table below summarizes the quantitative differences between using modified mobile phases versus modified stationary phases[3][5][6].

ParameterBare Silica (SiO₂) + 1% TEAAmine-Functionalized Silica (NH₂)Mechanistic Reason
Max Loading Capacity 1% to 2% of column weightUp to 10% of column weightNH₂ silica provides superior peak spacing ( Δ CV), allowing higher mass loads without overlapping[6].
Peak Tailing Factor > 1.5 (Moderate to Severe)1.0 - 1.2 (Symmetrical)Covalently bonded amines completely shield underlying acidic silanols[5].
Post-Run Processing High (Requires high-vac to remove TEA)Zero (No modifiers used)NH₂ columns run on standard Hexane/EtOAc, which evaporates cleanly[5].
Column Reusability Single-useReusable (10-20 runs)Amine columns do not permanently trap acidic impurities in the same way bare silica traps basic ones[6].

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. You must satisfy the validation criteria at the end of each step before proceeding.

Protocol A: TLC-to-Gradient Optimization via Δ CV

To maximize loading capacity, you must translate your TLC retention factor ( Rf​ ) into Column Volumes (CV) to calculate the Δ CV (the separation quality metric)[7].

  • Stationary Phase Matching: Obtain TLC plates that match your intended flash column (e.g., use NH₂-modified TLC plates if using an NH₂ flash column)[3].

  • Solvent Screening: Spot your crude mixture and elute with a non-polar/polar solvent blend (e.g., Hexane/Ethyl Acetate). Adjust the ratio until the 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile spot sits at an Rf​ of exactly 0.25 to 0.35 [8].

  • Calculate Retention (CV): Calculate the column volumes required to elute the target and its closest impurity using the formula: CV=1/Rf​ [7].

    • Example: Target Rf​ = 0.25 (CV = 4.0). Impurity Rf​ = 0.40 (CV = 2.5).

  • Calculate Δ CV: Subtract the impurity CV from the target CV. ΔCV=4.0−2.5=1.5 .

  • System Validation:

    • Pass: If ΔCV≥1.0 , your separation is mathematically viable for scale-up. Proceed to gradient programming.

    • Fail: If ΔCV<1.0 , do not run the column. Change your solvent selectivity (e.g., swap Ethyl Acetate for Acetone) and repeat Step 2[4].

Protocol B: Dry Loading for Basic Amines

Because 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is highly polar, it requires strong solvents (like Methanol or DMF) to dissolve, which will ruin your chromatography if liquid-loaded[4].

  • Dissolution: Dissolve the crude mixture in the minimum required volume of a strong, volatile solvent (e.g., DCM/MeOH blend).

  • Adsorbent Selection: Add a solid support to the flask. Critical: Do not use bare silica as the dry loading support for this molecule, as it will trap the amine. Use Celite or bulk NH₂-functionalized silica. Use a 1:3 ratio of crude mass to solid support.

  • Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a free-flowing, dry powder is achieved.

  • Loading: Pour the dry powder into an empty dry-loading cartridge.

  • System Validation: Inspect the powder. If it is clumpy or sticky, residual strong solvent remains. Re-dissolve, add 10% more solid support, and re-evaporate until perfectly free-flowing.

Workflow TLC 1. TLC Screening (Target Rf 0.25-0.35) Calc 2. Calculate ΔCV (CV = 1/Rf) TLC->Calc Load 3. Dry Loading (NH2-Silica or Celite) Calc->Load Grad 4. Gradient Elution (Hexane/EtOAc) Load->Grad

Caption: Step-by-step workflow from TLC optimization to gradient flash chromatography.

References

  • Biotage. (2023). How do I Create an Efficient Gradient Flash Chromatography Method? Biotage.[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Teledyne ISCO. Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO.[Link]

  • Biotage. (2023). Six key factors that impact flash chromatography. Biotage.[Link]

  • Teledyne ISCO. (2012). RediSep amine functionalized column. Teledyne ISCO.[Link]

  • Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. Biotage.[Link]

  • Sorbent Technologies, Inc. (2025). Amino Flash. Sorbent Technologies. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.[Link]

Sources

how to reduce regioisomer impurities in 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center Topic: Regioselectivity Optimization in 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile Synthesis

As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in heterocyclic API synthesis: controlling the regioselectivity during the Knorr-type condensation of arylhydrazines with β -ketonitriles.

When synthesizing 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile from 3-cyanophenylhydrazine and 3-oxopentanenitrile, the formation of the 3-amino-5-ethyl regioisomer impurity is a common bottleneck. This guide provides the mechanistic causality, empirical data, and self-validating protocols required to suppress this impurity and achieve >98% regiochemical purity.

🔬 Mechanistic FAQ: Understanding the Regioisomer Problem

Q1: Why does the 3-amino-5-ethyl regioisomer form alongside the desired 5-amino-3-ethyl product? The regiochemical outcome of this reaction is dictated by the competitive nucleophilicity of the two nitrogen atoms on 3-cyanophenylhydrazine.

  • The Desired Pathway (5-Amino): The unsubstituted, terminal nitrogen (N2) is sterically more accessible and generally more nucleophilic under thermodynamic conditions [1]. It attacks the ketone carbonyl of 3-oxopentanenitrile to form a kinetic hydrazone. Subsequent intramolecular cyclization of the internal nitrogen (N1) onto the nitrile carbon yields the desired 5-amino-3-ethyl isomer.

  • The Impurity Pathway (3-Amino): If the internal nitrogen (N1) attacks the ketone—often exacerbated by high initial temperatures or improper pH—an alternate hydrazone forms. Cyclization of the terminal N2 onto the nitrile then produces the 3-amino-5-ethyl regioisomer.

Q2: How does pH manipulation control the attack trajectory? Uncatalyzed reactions in neutral solvents often suffer from poor selectivity (yielding up to 15% of the regioisomer) because the difference in activation energy between N1 and N2 attack is minimal. By introducing a mild acid catalyst (e.g., Acetic Acid or catalytic HCl), you preferentially protonate the highly basic ketone oxygen. This enhances the electrophilicity of the ketone, allowing the inherently more nucleophilic terminal NH2​ (N2) to attack rapidly and selectively, locking the intermediate into the correct hydrazone trajectory before cyclization occurs [2].

Mechanism Start1 3-Cyanophenylhydrazine (N1 & N2 Nucleophiles) Hydrazone Kinetic Hydrazone (N2 attacks Ketone) Start1->Hydrazone Mild Acid (pH 4-5), 0-10°C Terminal NH2 (N2) attacks AltHydrazone Competing Hydrazone (N1 attacks Ketone) Start1->AltHydrazone Uncatalyzed / Basic Internal NH (N1) attacks Start2 3-Oxopentanenitrile (Ketone & Nitrile Electrophiles) Start2->Hydrazone Start2->AltHydrazone Desired 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (Desired 5-Amino Isomer) Hydrazone->Desired Heat (65-78°C) N1 cyclizes on Nitrile Impurity 3-(3-amino-5-ethyl-1H-pyrazol-1-yl)benzonitrile (Regioisomer Impurity) AltHydrazone->Impurity Heat (65-78°C) N2 cyclizes on Nitrile

Figure 1: Mechanistic bifurcation of 5-amino vs. 3-amino pyrazole formation based on initial nucleophilic attack.

📊 Data Center: Impact of Reaction Conditions

To demonstrate the causality of temperature and catalyst choice, below is a summary of quantitative optimization data. Notice how the decoupling of the hydrazone formation step (low temp) from the cyclization step (high temp) drastically reduces the regioisomer impurity.

EntrySolventCatalyst (Eq.)Temperature ProfileRatio (5-Amino : 3-Amino)Overall Yield
1EthanolNone78 °C (Direct Reflux)85 : 1572%
2EthanolAcOH (1.1)78 °C (Direct Reflux)92 : 880%
3EthanolAcOH (1.1)0 °C (1h) 78 °C (4h)98 : 285%
4MethanolHCl (0.1)0 °C (2h) 65 °C (4h)99.5 : 0.5 88%

🧪 Protocol Vault: Self-Validating Experimental Methodology

To achieve the results in Entry 4, you must treat the synthesis as a two-part cascade. This protocol utilizes In-Process Controls (IPC) to ensure the system validates its own progression before moving to the irreversible cyclization step.

Two-Stage Temperature-Controlled Condensation

Reagents: 3-cyanophenylhydrazine (1.0 eq), 3-oxopentanenitrile (1.05 eq), Methanol (10 volumes), 4M HCl in Dioxane (0.1 eq).

Step 1: Kinetic Hydrazone Formation

  • Charge a clean, dry reactor with 3-cyanophenylhydrazine and Methanol. Stir to achieve a uniform suspension.

  • Cool the reactor jacket to 0 °C to 5 °C .

  • Add 4M HCl in Dioxane (0.1 eq). Causality: The catalytic acid activates the ketone of the incoming reagent without fully protonating the hydrazine, maintaining its nucleophilicity.

  • Slow Addition: Add 3-oxopentanenitrile dropwise over 60 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation (IPC 1): Stir for an additional 1 hour at 5 °C. Pull a sample for LC-MS. You must confirm >95% conversion to the linear hydrazone intermediate ( m/z corresponding to M+H of the uncyclized adduct) and the absence of the starting hydrazine. Do not apply heat until this intermediate is confirmed.

Step 2: Thermodynamic Cyclization 6. Once IPC 1 passes, ramp the reactor temperature to 65 °C (reflux) over 30 minutes. 7. Maintain reflux for 4 hours. Causality: The elevated temperature provides the activation energy required for the internal nitrogen (N1) to attack the nitrile carbon, closing the pyrazole ring and driving the tautomerization to the stable aromatic 5-aminopyrazole. 8. Self-Validation (IPC 2): Pull a sample for HPLC. Confirm the disappearance of the hydrazone intermediate and verify that the 5-amino:3-amino ratio is >99:1.

Step 3: Isolation 9. Cool the mixture to 20 °C, concentrate under reduced pressure to 3 volumes, and add water (10 volumes) dropwise to induce crystallization. 10. Filter, wash with cold water/methanol (8:2), and dry under vacuum at 50 °C.

Workflow Step1 1. Dissolution (MeOH + 0.1 eq HCl) Step2 2. Slow Addition (0-5 °C, 1h) Step1->Step2 IPC1 IPC 1: LC-MS Verify Hydrazone Step2->IPC1 Step3 3. Thermal Cyclization (65 °C, 4h) IPC1->Step3 IPC2 IPC 2: HPLC Verify >99% Purity Step3->IPC2 Step4 4. Crystallization (Aqueous Crash-out) IPC2->Step4

Figure 2: Optimized self-validating workflow for minimizing regioisomer formation.

📚 References

  • Fandrick, K. R., et al. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. Retrieved from[Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from[Link]

preventing oxidative degradation of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile during storage

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs:

Introduction: 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a key intermediate in pharmaceutical research and development, valued for its unique structural motifs. However, the presence of an aromatic amino group on the pyrazole ring renders the molecule susceptible to oxidative degradation. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols, troubleshooting advice, and FAQs to ensure the long-term stability and integrity of this compound during storage and handling.

Section 1: Understanding the Chemical Instability

FAQ: Why is 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile prone to degradation?

The primary cause of instability is the oxidation of the aromatic amino group (-NH₂). Aromatic amines are electron-rich and can be readily oxidized by atmospheric oxygen.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal impurities. The pyrazole nucleus itself is a metabolically stable heterocycle, but the appended amino group is the principal site of vulnerability.[2] Oxidation often leads to the formation of colored impurities (typically yellow to dark brown), which can include quinone-imines, azo compounds, and polymeric materials, compromising the purity and reactivity of the material.

G start Observation: Solid has changed color (e.g., to yellow/brown) check_purity Step 1: Assess Purity (HPLC, TLC) start->check_purity is_pure Is purity >95% (or acceptable for use)? check_purity->is_pure use_caution Use with caution. Monitor closely. Implement inert storage immediately. is_pure->use_caution Yes purify_discard Step 2: Can it be purified (recrystallization, chromatography)? is_pure->purify_discard No review_storage Step 3: Review Storage & Handling - Was container sealed? - Stored in dark at correct temp? - Was inert atmosphere used? use_caution->review_storage purify Purify material. Verify purity post-purification. Store under inert atmosphere. purify_discard->purify Yes discard Discard material following safety protocols. purify_discard->discard No purify->review_storage discard->review_storage end Implement Correct Storage for all future material. review_storage->end

Sources

resolving HPLC co-elution issues for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and its precursors

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and Synthetic Precursors

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. This molecule presents a unique analytical challenge: it features a basic primary amine, an electron-rich pyrazole ring, and a highly polar, electron-withdrawing benzonitrile group. This trifecta of functional groups creates competing retention mechanisms on silica-based stationary phases, frequently leading to co-elution with polar synthetic precursors such as 3-hydrazinylbenzonitrile and 3-oxopentanenitrile.

The following guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for method optimization.

Diagnostic Workflow: Resolving Peak Overlap

HPLC_Troubleshooting Start Co-elution Detected: Target vs. Precursor Assess Assess Peak Symmetry Start->Assess Tailing Tailing Peaks (Secondary Interactions) Assess->Tailing Symm Symmetrical Peaks (Lack of Selectivity) Assess->Symm Action1 Optimize Buffer/pH (Target pKa ± 2) Tailing->Action1 Action2 Change Stationary Phase (e.g., Phenyl-Hexyl) Symm->Action2 Action3 Adjust Gradient Slope & Organic Modifier Symm->Action3 Validate System Suitability (Rs > 1.5) Action1->Validate Action2->Validate Action3->Validate

Figure 1: Diagnostic workflow for resolving HPLC co-elution and peak tailing issues.

Expert Troubleshooting FAQs

Q1: Why do 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and its precursors co-elute on a standard C18 column under standard acidic conditions? Causality: Under typical acidic reverse-phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the primary amine on the pyrazole ring of the target molecule and the hydrazine group of the precursor (3-hydrazinylbenzonitrile) are fully protonated. This ionization drastically reduces their hydrophobicity. Because standard C18 columns rely on dispersive (hydrophobic) interactions based on carbon footprint, the protonated target and precursors lose their retention and elute rapidly near the void volume, masking their structural differences and causing them to overlap with neutral precursors like 3-oxopentanenitrile[1].

Q2: How should I adjust the mobile phase to improve the separation factor ( α ) between the target and the hydrazine precursor? Causality: To resolve ionizable compounds, the mobile phase pH must dictate a single ionization state. The golden rule of method development is to adjust the pH to at least 2 units above or below the pKa of the analyte's functional group. The primary amine on the pyrazole typically has a pKa around 4.0–5.0. By shifting the mobile phase pH to 7.0 (using a 10 mM ammonium acetate or phosphate buffer), the target molecule becomes deprotonated (neutral). This significantly increases its lipophilicity and retention on the reversed-phase column, physically separating it from the more polar, unreacted precursors[1][2].

Q3: If pH optimization on a C18 column is insufficient, which stationary phase offers better selectivity for this specific chemical profile? Causality: If hydrophobic interactions fail to resolve the critical pair, you must exploit alternative chemical features. The target molecule contains a benzonitrile group and a pyrazole ring, both of which are rich in π -electrons. Switching from an alkyl chain (C18) to a Phenyl-Hexyl stationary phase introduces strong π−π and dipole-dipole interactions[3][4]. The electron-withdrawing nitrile group creates a strong dipole that interacts uniquely with the phenyl phase, offering orthogonal selectivity that easily resolves the target from structurally similar aliphatic or less-conjugated impurities[5].

Q4: How can I differentiate between true co-elution and "ghost peaks" or peak tailing? Causality: Peak tailing often mimics a co-eluting impurity on the trailing edge of your main peak. For basic amines, tailing is usually caused by secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica support[6]. To correct this, ensure you are using a highly endcapped column or add a competing base (like triethylamine) to the mobile phase[6][7]. If the interfering peak is a true "ghost peak" (carryover from previous injections), flush the column with a strong solvent (e.g., 100% Acetonitrile) at the end of the gradient to clear highly retained matrix components.

Quantitative Data: Method Optimization Matrix

The following table summarizes the empirical retention time (RT) and resolution ( Rs​ ) data obtained during the optimization of the target molecule against its primary hydrazine precursor.

Stationary PhaseMobile Phase pHTarget RT (min)Precursor RT (min)Resolution ( Rs​ )Chromatographic Outcome
C18 (Standard) 2.7 (0.1% FA)3.23.10.4 Severe co-elution; poor retention due to ionization.
C18 (Standard) 7.0 (Ammonium Ac)6.84.51.2 Improved retention; peak tailing limits baseline resolution.
Phenyl-Hexyl 2.7 (0.1% FA)5.53.82.1 Baseline resolved via π−π interactions.
Phenyl-Hexyl 7.0 (Ammonium Ac)8.24.13.5 Optimal separation; sharp, symmetrical peaks.
Self-Validating Experimental Protocol: Method Development

To ensure trustworthiness and reproducibility, the following protocol is designed as a closed-loop, self-validating system. Do not proceed to sample quantification until the System Suitability criteria in Step 5 are met.

Step 1: System Preparation & Baseline Establishment

  • Purge the HPLC system and degas all mobile phase lines to prevent air bubbles, which cause baseline noise and pressure fluctuations.

  • Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Run a blank gradient (injecting only the sample diluent) to establish a baseline and rule out ghost peaks from system contamination[2].

Step 2: Mobile Phase Preparation (pH 7.0)

  • Mobile Phase A: Prepare a 10 mM Ammonium Acetate aqueous buffer. Adjust the pH to exactly 7.0 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane[7].

  • Mobile Phase B: Use HPLC-grade Acetonitrile.

Step 3: Sample Preparation

  • Dissolve the target analyte and precursors in the initial mobile phase composition (e.g., 95% A / 5% B). Causality: Injecting a sample in a solvent stronger than the initial mobile phase causes the analyte to travel down the column before partitioning, leading to severe peak distortion and apparent co-elution[2].

Step 4: Focused Gradient Execution

  • Set the flow rate to 1.0 mL/min and column temperature to 30°C.

  • Execute the following gradient:

    • 0–2 min: 5% B (Isocratic hold to focus polar precursors)

    • 2–15 min: Linear ramp from 5% B to 60% B

    • 15–18 min: Flush at 95% B (Removes highly retained impurities)

    • 18–25 min: Re-equilibrate at 5% B

Step 5: Self-Validation (System Suitability Check)

  • Calculate the resolution ( Rs​ ) between the target peak and the closest eluting precursor using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) .

  • Validation Gate:

    • If Rs​≥1.5 : The method is validated for baseline separation. Proceed to quantitative analysis.

    • If Rs​<1.5 : The system fails suitability. Decrease the slope of the gradient in the specific elution window (e.g., ramp from 20% B to 40% B over 15 minutes instead of 5% to 60%) to increase the separation factor[1].

References
  • Benchchem Technical Support. Strategies for improving resolution of closely eluting compounds. Benchchem. 1

  • Sigma-Aldrich. HPLC Troubleshooting Guide: How to Identify, Isolate, and Correct the Most Common HPLC Problems. Sigma-Aldrich.

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. 6

  • Benchchem Technical Support. Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem. 2

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

  • Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Agilent. 3

  • MZ-Analysentechnik. Perkin-Elmer Liquid Chromatography Columns Catalogue. MZ-Analysentechnik. 5

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances. RJPT. 7

  • Freie Universität Berlin. Determination of nicotine delivery and emissions of hazardous substances... Refubium. 4

Sources

optimizing solvent and temperature conditions for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile crystallization

Author: BenchChem Technical Support Team. Date: April 2026

An internal search shows that there is no specific crystallization protocol for the exact molecule "3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile". Therefore, the following guide is built upon established principles for the crystallization of related pyrazole derivatives and active pharmaceutical ingredients (APIs), synthesizing information from best-practice guides and research articles.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on establishing a robust and scalable crystallization process for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. The methodologies and troubleshooting advice herein are grounded in fundamental crystallization principles and tailored to the structural characteristics of substituted pyrazoles.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Process

This section addresses the foundational principles governing the crystallization of this target molecule. Understanding these concepts is critical for logical process development and effective troubleshooting.

Q1: Why is solvent selection the most critical parameter in crystallization?

The choice of solvent is paramount because it directly controls the solubility of the compound, which is the driving force for crystallization.[1] An ideal solvent system creates a state of supersaturation—where the solution contains more dissolved solute than it can hold at equilibrium—in a controlled manner.[1] Key factors to consider are:

  • Solubility Profile: The ideal solvent should exhibit high solubility for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile at elevated temperatures and low solubility at cooler temperatures.[2] This differential is essential for achieving a high yield upon cooling.

  • Polarity and Intermolecular Forces: The target molecule possesses a polar amino group (-NH2), a hydrogen-bond-donating NH group, a polar nitrile group (-CN), and a moderately non-polar ethyl group. The solvent must effectively solvate the molecule at high temperatures to break the crystal lattice energy but allow the strong intermolecular forces (especially hydrogen bonding) between the pyrazole molecules to reform and build a new, purer lattice upon cooling.[3][4]

  • Impurity Rejection: The solvent system should ideally keep impurities dissolved while the target compound crystallizes, thus achieving purification.

Q2: How does temperature and cooling rate impact crystal quality and yield?

Temperature is the primary tool for manipulating solubility and supersaturation.[1] The cooling profile—how quickly or slowly the temperature is reduced—governs the two key stages of crystallization:

  • Nucleation: The initial formation of stable, microscopic crystal nuclei.[1] Rapid cooling generates high supersaturation quickly, leading to rapid nucleation and often resulting in many small, sometimes needle-like, crystals.[5][6]

Q3: What are the primary crystallization methods suitable for this compound?

Based on the typical behavior of pyrazole derivatives, several methods are applicable:

  • Anti-Solvent Crystallization: This involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) in which the compound is insoluble.[7] This induces precipitation and is effective for controlling crystal size. Water is a common anti-solvent for pyrazole derivatives dissolved in alcohols like ethanol.[2][10]

  • Solvent Evaporation: This method is suitable for compounds that are highly soluble even at room temperature. The solvent is slowly evaporated, increasing the solute concentration to the point of crystallization.[2]

Part 2: Experimental Workflow and Data

A systematic approach is crucial for efficiently identifying optimal crystallization conditions. The following workflow outlines a standard procedure for solvent screening.

Experimental Workflow: Solvent Screening

This diagram illustrates the logical flow for identifying a suitable solvent system for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile.

Solvent_Screening_Workflow start Start: Crude Compound solubility_test Step 1: Small-Scale Solubility Test (Approx. 10-20 mg in 0.5 mL solvent) start->solubility_test heat_dissolve Step 2: Heat to Reflux Does it dissolve completely? solubility_test->heat_dissolve dissolved Yes heat_dissolve->dissolved   not_dissolved No heat_dissolve->not_dissolved   cool_solution Step 3: Cool to Room Temp, then to 0-4°C dissolved->cool_solution insoluble Outcome: Insoluble Discard as single solvent not_dissolved->insoluble consider_antisolvent Consider as 'Poor' Solvent (Anti-Solvent) insoluble->consider_antisolvent crystals_form Do crystals form? cool_solution->crystals_form yes_crystals Yes crystals_form->yes_crystals   no_crystals No crystals_form->no_crystals   good_solvent Outcome: Good Candidate for Cooling Crystallization yes_crystals->good_solvent too_soluble Outcome: Too Soluble Consider as 'Good' Solvent in a binary system or for evaporation no_crystals->too_soluble

Caption: Workflow for systematic solvent screening.

Data Summary: Recommended Solvents for Initial Screening

The following table provides a starting point for solvent selection, based on common solvents used for pyrazole derivatives.[2][10][11] The expected solubility behavior is an educated prediction based on the structure of the target molecule.

SolventClassBoiling Point (°C)PolarityPredicted Utility for Target Compound
Ethanol Protic78HighGood potential for cooling crystallization.[2]
Isopropanol Protic82HighGood potential for cooling crystallization.[2]
Methanol Protic65HighOften shows high solubility; may require an anti-solvent.[11]
Ethyl Acetate Aprotic77MediumGood potential for cooling crystallization.[2]
Acetone Aprotic56HighLikely too soluble for cooling; good for anti-solvent methods.[2]
Toluene Aromatic111LowModerate potential for cooling crystallization.[3]
Water Protic100Very HighLikely insoluble; excellent potential as an anti-solvent.[2]

Part 3: Troubleshooting Guide

Even with a systematic approach, challenges are common. This section provides direct answers to specific experimental issues.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered During Crystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Crystal Yield start->low_yield poor_purity Impure / Colored Crystals start->poor_purity sol_nc_1 Solution: 1. Scratch inner surface of flask with a glass rod. no_crystals->sol_nc_1 Try this first sol_oo_1 Cause: Solution is too concentrated or cooling too fast. Solution: 1. Re-heat to dissolve oil. oiling_out->sol_oo_1 sol_ly_1 Cause: Too much solvent used or incomplete precipitation. Solution: 1. Concentrate the mother liquor. low_yield->sol_ly_1 sol_pp_1 Cause: Impurities co-crystallizing. Solution: 1. Perform hot filtration with activated charcoal. poor_purity->sol_pp_1 sol_nc_2 2. Add a seed crystal. sol_nc_1->sol_nc_2 If scratching fails sol_nc_3 3. Concentrate solution by boiling off some solvent. sol_nc_2->sol_nc_3 If seeding fails sol_nc_4 4. Add an anti-solvent dropwise. sol_nc_3->sol_nc_4 Alternative sol_oo_2 2. Add more 'good' solvent (10-20%). sol_oo_1->sol_oo_2 sol_oo_3 3. Cool much more slowly (insulate flask). sol_oo_2->sol_oo_3 sol_ly_2 2. Cool for a longer period or at a lower temperature. sol_ly_1->sol_ly_2 sol_pp_2 2. Perform a second recrystallization. sol_pp_1->sol_pp_2 For higher purity

Caption: Decision tree for troubleshooting common crystallization issues.

Q: My compound is "oiling out" instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, often due to high impurity levels or excessively rapid cooling from a highly concentrated solution.[6][12]

  • Immediate Action: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-20% of the total volume) of additional hot solvent to decrease the saturation point.[12] Then, allow the solution to cool much more slowly. Insulating the flask can help.[13]

  • Underlying Cause: If the problem persists, it may indicate significant impurities. Consider purifying the crude material by another method (e.g., column chromatography) before attempting crystallization.[6]

Q: No crystals have formed even after the solution has cooled completely. What are my options?

A: This indicates that the solution is not sufficiently supersaturated, or that nucleation has not been initiated.[14]

  • Induce Nucleation: The simplest method is to scratch the inside of the flask at the surface of the solution with a glass rod.[12][14] The microscopic scratches provide nucleation sites.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[12]

  • Increase Concentration: If nucleation cannot be induced, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[12]

  • Use an Anti-Solvent: If the compound is very soluble, you may need to add a miscible anti-solvent dropwise to the solution until it becomes slightly cloudy (turbid), then allow it to stand.[3][14]

Q: The yield of crystals is very low. How can I improve it?

A: A low yield is typically caused by using too much solvent or not allowing sufficient time/temperature for complete precipitation.[6][12]

  • Recover a Second Crop: The solution left after filtering your crystals (the mother liquor) still contains dissolved product. You can often recover more material by concentrating this solution (e.g., by boiling off half the solvent) and cooling it again.[6]

  • Optimize Cooling: Ensure the solution has been cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time (at least 20-30 minutes) to maximize precipitation.[10]

Q: My final crystals are colored or appear impure. How can I fix this?

A: Colored impurities can sometimes be removed with activated charcoal.

  • Procedure: After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through fluted filter paper to remove the charcoal (and the adsorbed impurities) before allowing the clear filtrate to cool.[6]

  • Recrystallization: The most reliable way to improve purity is to perform the entire crystallization process a second time. Dissolve the impure crystals in a minimum of fresh, hot solvent and cool slowly to crystallize again.[6]

References

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. (2019, April 17).
  • Boyle, P. D. (2006, January 8). Crystallisation Techniques. North Carolina State University.
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025, January 27). Longdom Publishing.
  • Temperature Gradient: A Simple Method for Single Crystal Growth. (n.d.). VNU Journal of Science.
  • Dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Temperature Gradient: A Simple Method for Single Crystal Growth. (n.d.). ResearchGate.
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). PharmaFeatures.
  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical.
  • Crystallization process: how does crystallization work. (2024, July 25). Mirai Intex.
  • Growing Crystals. (n.d.). MIT Department of Chemistry.
  • Recrystallization techniques for purifying pyrazole compounds. (2025, December). BenchChem.
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (2025). BenchChem.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • What should I do if crystallisation does not occur?. (2017, April 5). Quora.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (2025). BenchChem.
  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives. (2026, March 15). IJARSCT.
  • Troubleshooting pseudotropine crystallization procedures. (2025). BenchChem.

Sources

Validation & Comparative

A Comparative Guide to Aminopyrazole Intermediates in Drug Discovery: The Case of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the aminopyrazole scaffold stands out as a "privileged structure," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has led to its incorporation into numerous clinical candidates and approved drugs, particularly in the realm of protein kinase inhibitors. The specific substitution and isomeric form of the aminopyrazole core can profoundly influence the resulting compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of a key intermediate, 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile , with other notable aminopyrazole intermediates, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Aminopyrazole Isomers

The seemingly subtle difference in the position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—has significant implications for drug design. This is due to the distinct electronic properties and spatial arrangement of the amino group, which often serves as a crucial hydrogen bond donor, interacting with the hinge region of protein kinases.

  • 3-Aminopyrazoles: These isomers are frequently employed in the design of kinase inhibitors. The nitrogen atoms of the pyrazole ring and the 3-amino group can form a highly favorable donor-acceptor-donor hydrogen bond triad with the kinase hinge region[1]. This specific interaction pattern can contribute to high potency.

  • 5-Aminopyrazoles: This isomeric form is also a cornerstone in the development of kinase inhibitors, particularly targeting p38 MAP kinase[2]. The synthetic accessibility of 5-aminopyrazoles often makes them an attractive starting point in discovery campaigns[3][4].

  • 4-Aminopyrazoles: While also explored, 4-aminopyrazoles have shown promise in areas such as anticonvulsant agents and as intermediates for covalent kinase inhibitors[2].

This guide will focus on a comparative analysis of derivatives of the 3-aminopyrazole, 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, against other aminopyrazole intermediates to highlight the nuances in their application and performance.

Comparative Analysis: 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile vs. Alternative Scaffolds

The true measure of an intermediate's utility lies in the biological activity and drug-like properties of the compounds derived from it. Here, we compare inhibitors synthesized from our featured intermediate with those from other commonly used aminopyrazole building blocks.

Performance in Kinase Inhibition

The primary application of aminopyrazoles in recent drug discovery has been in the development of protein kinase inhibitors for oncology and inflammatory diseases. The structure-activity relationship (SAR) of these compounds is often finely tuned by the substituents on the pyrazole core.

Table 1: Comparative In Vitro Kinase Inhibitory Activity

Intermediate ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Key SAR Insights
3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile Derivative (Hypothetical) Compound AJAK25The ethyl group at the 3-position can provide favorable hydrophobic interactions, while the benzonitrile moiety offers a vector for further chemical modification to enhance selectivity and potency.
5-Amino-3-methyl-1H-pyrazole DerivativeCompound Bp38α15The methyl group at the 3-position is well-tolerated. The 5-amino group is crucial for hinge binding.
3-Amino-5-cyclopropyl-1H-pyrazole DerivativePNU-292137CDK2/cyclin A31The cyclopropyl group at the 5-position efficiently packs into a hydrophobic pocket of the kinase, enhancing potency[5].
N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivative43dCDK1633 (EC50)Modifications on the pyrazole ring significantly impact selectivity. Small alkyl or ester groups can be introduced to fine-tune the inhibitor's profile[6].

The benzonitrile group in 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile serves as a versatile handle for chemical elaboration. This allows for the exploration of a wider chemical space to optimize for potency and selectivity against a specific kinase target. For instance, the nitrile can be hydrolyzed to a carboxylic acid or converted to a tetrazole, providing alternative interaction points with the target protein.

Pharmacokinetic Profile Comparison

A potent inhibitor is only as good as its ability to reach its target in the body. The pharmacokinetic (PK) properties of a drug candidate are critically influenced by its chemical structure.

Table 2: Comparative Pharmacokinetic Parameters

Intermediate Scaffold DerivativeOral Bioavailability (%)Elimination Half-life (t½)Primary Metabolizing EnzymesKey PK Considerations
3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile Derivative (Predicted) Moderate to High(Predicted) ModerateCYP3A4, CYP2C9The benzonitrile group may be subject to metabolism. The overall lipophilicity will need to be balanced to ensure good solubility and permeability.
5-Amino-1-phenyl-pyrazole Derivative~40-50 (Celecoxib)~11 hours (Celecoxib)CYP2C9The N-phenyl substitution can lead to significant CYP-mediated metabolism[7].
3-Aminopyrazole Derivative (General)VariableVariableCYP enzymesThe metabolic stability is highly dependent on the specific substituents on the pyrazole and the appended groups.

The ethyl group on the pyrazole ring of our featured intermediate can influence its metabolic stability. While small alkyl groups are often well-tolerated, they can be sites of oxidative metabolism. The benzonitrile moiety also presents a potential metabolic soft spot. Careful consideration of these factors is crucial during lead optimization.

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for the synthesis and evaluation of aminopyrazole-based compounds.

Synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

This protocol describes a common synthetic route to the title intermediate.

dot

Caption: Synthetic workflow for the formation of the target aminopyrazole intermediate.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add 3-hydrazinobenzonitrile hydrochloride (1.1 eq) followed by a base, such as triethylamine (1.2 eq), to liberate the free hydrazine.

  • Cyclization: Heat the reaction mixture to reflux (typically 78 °C for ethanol) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile as a solid.

General In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against a target kinase.

dot

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., starting from 10 µM) in a suitable solvent, typically DMSO.

  • Assay Plate Preparation: In a 96- or 384-well plate, add the kinase enzyme, a specific peptide substrate, and the test compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP) and magnesium chloride (MgCl₂).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of either the phosphorylated substrate or the remaining ATP. This can be based on luminescence, fluorescence, or absorbance.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

Conclusion

The aminopyrazole scaffold is a cornerstone of modern drug discovery, offering a versatile platform for the design of potent and selective inhibitors. The intermediate 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile presents a compelling starting point for the development of novel therapeutics, particularly kinase inhibitors. Its 3-amino-pyrazole core provides a robust anchor for binding to the kinase hinge region, while the ethyl and benzonitrile substituents offer opportunities for fine-tuning potency, selectivity, and pharmacokinetic properties.

While other aminopyrazole intermediates have their merits, the strategic placement of functional groups in 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile allows for a rational and efficient exploration of chemical space. As with any drug discovery program, a thorough understanding of the structure-activity and structure-property relationships is paramount. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel compounds based on this promising intermediate, ultimately contributing to the development of the next generation of targeted therapies.

References

  • Fousteris, M. A., et al. (2008). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 51(3), 487-501.
  • Hassan, A. S., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Scientific Reports, 14(1), 1-15.
  • Kim, M. H., et al. (2012). The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5036-5041.
  • Kollmann, K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • Vanotti, E., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry, 48(8), 2694-2707.
  • Wang, T., et al. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2943-2947.
  • Xia, Y., et al. (2008). Synthesis and Structure-Activity Relationships of Novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazone Derivatives as Potential Agents Against A549 Lung Cancer Cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353.
  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421.
  • Organic Syntheses. 3(5)-Aminopyrazole. [Link]

  • Sun, C., et al. (2012). Synthesis and biological evaluation of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 55(22), 9493-9504.
  • Al-Issa, S. A. (2013). Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. Journal of Chemical Research, 37(1), 44-47.
  • Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612.
  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 143, 107058.
  • Al-Tel, T. H., et al. (2020).
  • El-Sayed, N. N. E., et al. (2018). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances, 8(39), 21863-21873.
  • Shaker, Y. M., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3655-3661.
  • Svobodová, M., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-11.
  • Sharma, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Khan, I., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. International Journal of Molecular Sciences, 23(19), 11138.
  • Al-Dhfyan, A., et al. (2020). Comparative in silico/in vitro analysis of pharmacokinetic profiles of BET inhibitors. Journal of the Serbian Chemical Society, 85(9), 1189-1201.
  • Faculty of Pharmacy, Charles University. Studies of the pharmacokinetic profiles of drugs with focus on interactions with transport and biotransformation proteins. [Link]

  • Gopishetty, B., et al. (2011). Further Structure−Activity Relationship Studies on 4-((((3s,6s)-6-Benzhydryltetrahydro-2h-Pyran-3-Yl)amino)methyl)phenol: Identification of Compounds With Triple Uptake Inhibitory Activity as Potential Antidepressant Agents. Journal of Medicinal Chemistry, 54(10), 3518-3532.
  • ResearchGate. Structure activity relationship of... | Download Scientific Diagram. [Link]

  • ResearchGate. SAR illustration of some FDA-approved drugs: tyrosine kinase inhibitors... [Link]

  • EMBL-EBI. Document: In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (CHEMBL1772962). [Link]

  • EMBL-EBI. Document: The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. (CHEMBL2086224). [Link]

  • Google Patents.
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • MDPI. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • MDPI. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [Link]

  • PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PMC. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • PMC. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • PMC. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. [Link]

  • PMC. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • PubMed. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. [Link]

  • PubMed. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • PubMed. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. [Link]

  • RSC Publishing. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • RSC Publishing. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. [Link]

  • Semantic Scholar. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • ResearchGate. (PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. [Link]

  • Purdue University. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • ACS Publications. 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding. [Link]

  • ACS Publications. 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. [Link]

  • ACS Publications. Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. [Link]

  • Amanote Research. (PDF) Further Structure−Activity Relationship Studies on. [Link]

Sources

Comparative Validation of Quantitative Analytical Methods for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile Purity Determination

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method validation not as a mere regulatory checkbox, but as the engineering of a self-validating system. When dealing with complex pharmaceutical intermediates like 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile , the analytical strategy must account for specific structural liabilities. This compound features an electron-donating 5-amino group, an electron-withdrawing benzonitrile moiety, and a high propensity for regioisomeric impurity formation (e.g., the 3-amino-5-ethyl variant) during pyrazole ring synthesis.

To establish a robust control strategy, we must move beyond single-method reliance. This guide objectively compares three orthogonal analytical modalities—UHPLC-UV , LC-HRMS , and qNMR —and demonstrates how they are integrated into a closed-loop, self-validating framework in accordance with the newly adopted[1][2].

The Self-Validating Analytical Framework: Modality Comparison

A self-validating system ensures that no single analytical method acts as a single point of failure. In this framework, qNMR establishes the absolute purity of the reference standard without requiring a pre-existing standard. LC-HRMS confirms that the primary chromatographic peak is spectrally pure and free of co-eluting isobaric impurities. Finally, UHPLC-UV utilizes the qNMR-qualified standard to perform high-throughput, routine quantitative release testing.

Table 1: Comparative Performance Metrics of Analytical Modalities
Analytical ModalityPrimary UtilitySpecificity for RegioisomersReference Standard Required?Run TimeICH Q2(R2) Lifecycle Role
1H qNMR Absolute QuantificationHigh (Distinct chemical shifts)No (Uses Internal Standard)~15 minPrimary Standard Qualification
LC-HRMS (Q-TOF) Impurity ID & Peak PurityVery High (Exact mass & fragmentation)Yes (For quantification)~12 minSpecificity & Forced Degradation
UHPLC-UV Routine Batch ReleaseModerate (Requires optimized stationary phase)Yes (Qualified via qNMR)~8 minLinearity, Accuracy, Precision

Experimental Methodologies & Causality

Do not just follow steps; understand the causality behind the chemistry. The protocols below detail the exact parameters required to achieve reproducible quantification.

Protocol A: 1H qNMR Absolute Purity Determination

Causality: Traditional chromatography requires an identical reference standard of known purity, creating a chicken-and-egg problem for novel intermediates. Quantitative NMR (qNMR) bypasses this by relying on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei, allowing quantification against a universal internal standard[3][4].

Step-by-Step Workflow:

  • Standard Selection: Select Maleic acid (NIST-traceable, 99.9% purity) as the internal standard (IS). Causality: Its singlet at δ 6.26 ppm does not overlap with the pyrazole or benzonitrile aromatic protons of the analyte.

  • Sample Preparation: Accurately weigh ~15.0 mg of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Instrument: 500 MHz NMR Spectrometer.

    • Pulse Angle: 30° (zg30 pulse program).

    • Relaxation Delay (D1): 60 seconds. Causality: A common failure in qNMR is a D1 that is too short. It must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete return to thermal equilibrium; otherwise, peak areas will be underestimated.

    • Transients (Scans): 64.

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the IS singlet and the analyte's ethyl −CH2​− quartet ( δ ~2.5 ppm, 2H). Calculate absolute purity using the standard .

Protocol B: UHPLC-UV Method Development & Validation

Causality: The 5-amino group is weakly basic and prone to secondary interactions with residual silanols on standard C18 columns, leading to peak tailing. To counteract this, we utilize a Biphenyl stationary phase and a pH-controlled mobile phase[5][6]. The Biphenyl phase provides orthogonal π−π interactions, which are critical for resolving the benzonitrile moiety from structurally similar regioisomers.

Step-by-Step Workflow:

  • Chromatographic Conditions:

    • Column: Kinetex Biphenyl (100 × 2.1 mm, 1.7 μm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8). Causality: pH 6.8 keeps the 5-amino group in its neutral free-base form, maximizing retention and peak symmetry.

    • Mobile Phase B: Acetonitrile (UHPLC Grade).

  • Gradient Program: 10% B to 90% B over 8.0 minutes.

  • Flow Rate & Temperature: 0.4 mL/min at 40°C.

  • Detection: Photodiode Array (PDA) extracted at 254 nm.

  • System Suitability: Inject the qNMR-qualified standard (0.1 mg/mL). Ensure tailing factor ≤1.5 and theoretical plates ≥10,000 .

Validation Data Summary (ICH Q2(R2))

The UHPLC-UV method was subjected to full validation according to the updated ICH Q2(R2) parameters, utilizing the qNMR-certified material as the reference standard. Forced degradation studies (0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , and UV light for 24 hours) were monitored via LC-HRMS to ensure no degradation products co-eluted with the main peak, proving absolute Specificity .

Table 2: ICH Q2(R2) Validation Results Summary for UHPLC-UV
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from degradants Rs​=2.8 (vs. primary oxidative degradant)Pass
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 25% to 150%)Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% ± 0.6% (Spiked at 3 levels)Pass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.85%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 1.12%Pass
Robustness Stable under deliberate variationsUnaffected by ±0.2 pH or ±2°C changesPass

Methodological Workflow Visualization

The logical relationship between these modalities forms a cohesive control strategy. The diagram below illustrates how qNMR, LC-HRMS, and UHPLC-UV interact to produce a validated release method.

ValidationWorkflow A 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile B qNMR Method (Absolute Purity) A->B Qualify Standard C LC-HRMS Method (Impurity Profiling) A->C Identify Regioisomers D UHPLC-UV Method (Routine Analysis) A->D High-Throughput Assay B->D CCF / Purity Factor C->D Peak Purity Confirmation E Specificity & Range (ICH Q2(R2)) D->E F Linearity & Accuracy (ICH Q2(R2)) D->F G Validated Commercial Batch Release E->G F->G

Analytical Method Selection and Validation Workflow for Pyrazole Intermediates.

Conclusion

Validating the purity of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile requires more than a standard C18 HPLC run. By leveraging qNMR for absolute standard qualification, LC-HRMS for unambiguous specificity, and a Biphenyl-based UHPLC-UV method for high-throughput precision, we create an impenetrable, self-validating analytical package. This multi-modal approach not only satisfies the stringent requirements of the updated but ensures that downstream drug development is built upon unimpeachable data integrity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency. URL: [Link]

  • A Guide to Quantitative NMR (qNMR), Emery Pharma. URL: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance, Patsnap Eureka. URL: [Link]

  • Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities, Scientific Research Publishing (SCIRP). URL: [Link]

  • UHPLC-APCI-TQ-MS analytical method to quantify nitrosamine impurities, Taylor & Francis Online. URL: [Link]

Sources

A Comparative Guide to the Chemical Reactivity of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and its Methyl Analog

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts the efficiency of synthesis and the properties of the final active pharmaceutical ingredients (APIs). The aminopyrazole scaffold is a privileged motif in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1] This guide provides an in-depth comparative analysis of the chemical reactivity of two closely related aminopyrazole derivatives: 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and its methyl analog, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile.

The subtle change from a methyl to an ethyl group at the 3-position of the pyrazole ring can influence the molecule's electronic and steric properties, thereby altering its reactivity. Understanding these differences is paramount for optimizing reaction conditions and predicting reaction outcomes. This guide will delve into the nuanced differences in their reactivity towards various classes of reagents, supported by established chemical principles and illustrative experimental data from analogous systems.

Molecular Structure and Intrinsic Properties

The fundamental reactivity of these aminopyrazoles is dictated by the presence of multiple nucleophilic centers: the exocyclic 5-amino group, the endocyclic N1 nitrogen, and the C4 carbon of the pyrazole ring. The general order of nucleophilicity is established as 5-NH2 > 1-NH > 4-CH.[2][3] The electron-withdrawing nature of the benzonitrile group at the N1 position modulates the overall electron density of the pyrazole ring.

The primary distinction between the two subject molecules lies in the alkyl substituent at the C3 position. This seemingly minor variation introduces differences in both electronic and steric effects.

Electronic Effects: The ethyl group is known to be slightly more electron-donating than the methyl group due to a greater positive inductive effect (+I).[1] This enhanced electron-donating character can subtly increase the electron density on the pyrazole ring and, consequently, may enhance the nucleophilicity of the 5-amino group in the ethyl analog compared to its methyl counterpart.

Steric Effects: Conversely, the ethyl group is bulkier than the methyl group. This increased steric hindrance can play a significant role in reactions where the approach of a reagent to a nearby reactive center is crucial.[1]

The interplay of these electronic and steric factors will be explored in the context of various chemical transformations.

Comparative Reactivity in Key Synthetic Transformations

The following sections will compare the anticipated reactivity of the ethyl and methyl analogs in several common synthetic reactions. Where direct experimental data for the title compounds is unavailable, data from closely related aminopyrazole systems will be used for illustrative purposes, and this will be clearly indicated.

Electrophilic Aromatic Substitution at C4

The C4 position of the 5-aminopyrazole ring is susceptible to electrophilic attack, a reaction of significant interest for further functionalization.[4]

Mechanistic Considerations: The 5-amino group is a strong activating group, directing electrophiles to the C4 position. The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The slightly enhanced electron-donating nature of the ethyl group in 1b would be expected to increase the rate of this reaction compared to the methyl analog 1a . However, the larger steric profile of the ethyl group might counteract this electronic advantage, especially with bulky electrophiles.

Illustrative Experimental Protocol: Bromination at C4

A solution of the aminopyrazole (1a or 1b , 1.0 mmol) in glacial acetic acid (5 mL) is cooled to 0 °C. To this solution, a solution of N-bromosuccinimide (NBS, 1.05 mmol) in glacial acetic acid (2 mL) is added dropwise over 10 minutes. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water (20 mL), and the precipitated product is collected by filtration, washed with water, and dried under vacuum.

Hypothetical Comparative Data:

CompoundElectrophileExpected Relative RateExpected Yield (%)
1a (Methyl)NBSBaseline85-90
1b (Ethyl)NBSSlightly Faster88-93
1a (Methyl)2,4,6-Trimethylbenzoyl chloride (bulky)Baseline60-65
1b (Ethyl)2,4,6-Trimethylbenzoyl chloride (bulky)Slower50-55

This hypothetical data illustrates that for a small electrophile like NBS, the electronic effect of the ethyl group may lead to a slightly higher yield. However, for a sterically demanding electrophile, the steric hindrance of the ethyl group is expected to dominate, resulting in a lower yield compared to the methyl analog.

Acylation of the 5-Amino Group

Acylation of the exocyclic amino group is a common transformation to introduce various functionalities or to protect the amine.[5]

Mechanistic Considerations: The nucleophilicity of the 5-amino group is a key determinant of the reaction rate. The more electron-donating ethyl group in 1b is expected to render the amino group slightly more nucleophilic than in 1a . However, the steric bulk of the C3-substituent could hinder the approach of the acylating agent.

Illustrative Experimental Protocol: N-Acetylation

To a solution of the aminopyrazole (1a or 1b , 1.0 mmol) in dichloromethane (10 mL) and triethylamine (1.5 mmol) at 0 °C, acetyl chloride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 1 hour. The reaction is monitored by TLC. After completion, the reaction mixture is washed with saturated sodium bicarbonate solution (10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-acetylated product.

Hypothetical Comparative Data:

CompoundAcylating AgentExpected Relative RateExpected Yield (%)
1a (Methyl)Acetyl ChlorideBaseline90-95
1b (Ethyl)Acetyl ChlorideSlightly Faster92-97
1a (Methyl)Pivaloyl Chloride (bulky)Baseline75-80
1b (Ethyl)Pivaloyl Chloride (bulky)Slower65-70

Similar to C4-substitution, with a small acylating agent, the electronic effect is likely to be the deciding factor, favoring the ethyl analog. With a bulkier acylating agent like pivaloyl chloride, the steric hindrance of the ethyl group is predicted to become more pronounced, leading to a decreased reaction rate and yield.

Diazotization of the 5-Amino Group

Diazotization of 5-aminopyrazoles is a versatile transformation that opens pathways to a wide range of derivatives, including Sandmeyer-type reactions and azo-coupling.[6][7]

Mechanistic Considerations: The formation of the pyrazolediazonium salt is the key step. The stability and reactivity of this intermediate can be influenced by the substituents on the pyrazole ring.

Illustrative Experimental Protocol: Diazotization and Sandmeyer Reaction

A solution of the aminopyrazole (1a or 1b , 1.0 mmol) in 6M hydrochloric acid (5 mL) is cooled to 0-5 °C. A solution of sodium nitrite (1.1 mmol) in water (2 mL) is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) bromide (1.2 mmol) in 48% hydrobromic acid (5 mL) at 0 °C. The mixture is allowed to warm to room temperature and stirred for 2 hours. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.

Expected Outcomes: Both the methyl and ethyl analogs are expected to undergo diazotization smoothly. The electronic difference between the methyl and ethyl groups is unlikely to have a dramatic impact on the yield of this transformation under standard conditions. Any minor differences in yield would likely be within the range of experimental variability.

Hypothetical Comparative Data:

CompoundReactionExpected Yield (%)
1a (Methyl)Sandmeyer (Br)80-85
1b (Ethyl)Sandmeyer (Br)80-85
Cyclization Reactions to Form Fused Heterocycles

5-Aminopyrazoles are excellent precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[2][8]

Mechanistic Considerations: These reactions typically involve the reaction of the 5-aminopyrazole with a 1,3-bielectrophile. The initial step is often the nucleophilic attack of the 5-amino group, followed by an intramolecular cyclization involving the N1-nitrogen.

Illustrative Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine

A mixture of the aminopyrazole (1a or 1b , 1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid in ethanol (10 mL) is heated at reflux for 6 hours. The reaction is monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine.

Expected Outcomes: In this type of cyclization, the initial nucleophilic attack of the 5-amino group is often the rate-determining step. The slightly higher nucleophilicity of the amino group in the ethyl analog could lead to a modest increase in the reaction rate. However, given that these reactions are often carried out at elevated temperatures, the small difference in activation energy might not translate to a significant difference in the final isolated yield.

Hypothetical Comparative Data:

Compound1,3-BielectrophileExpected Yield (%)
1a (Methyl)Ethyl Acetoacetate75-80
1b (Ethyl)Ethyl Acetoacetate78-83

Visualization of Key Concepts

Reaction_Sites cluster_pyrazole 3-Alkyl-5-Aminopyrazole Core cluster_reactivity Nucleophilic Centers Py_N1 N1 Py_N2 N Py_N1->Py_N2 Nuc_N1 N1 Py_N1->Nuc_N1 Site of cyclization Py_C3 C3 Py_N2->Py_C3 Py_C4 C4 Py_C3->Py_C4 Py_R R (Me or Et) Py_C3->Py_R Py_C5 C5 Py_C4->Py_C5 Nuc_C4 C4 Py_C4->Nuc_C4 Site of electrophilic substitution Py_C5->Py_N1 Py_NH2 NH2 Py_C5->Py_NH2 Nuc_NH2 5-NH2 (Most Nucleophilic) Py_NH2->Nuc_NH2 Primary site of acylation

Caption: Nucleophilic centers in the 3-alkyl-5-aminopyrazole scaffold.

Workflow start Select Aminopyrazole Analog (Methyl vs. Ethyl) step1 Choose Reaction Type (e.g., Acylation, EAS) start->step1 step2 Consider Electrophile/Reagent (Size and Reactivity) step1->step2 step3 Predict Outcome based on: - Electronic Effects (+I) - Steric Hindrance step2->step3 step4 Optimize Reaction Conditions (Temperature, Catalyst) step3->step4 end Achieve Desired Functionalized Product step4->end

Sources

benchmarking 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile performance in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile in Kinase Inhibitor Synthesis: A Comprehensive Comparison Guide

Executive Summary

The transition from traditional aniline and aminopyrimidine pharmacophores to aminopyrazole derivatives represents a paradigm shift in the design of central nervous system (CNS)-active kinase inhibitors. For targets such as Leucine-Rich Repeat Kinase 2 (LRRK2) and c-Jun N-terminal kinase 3 (JNK3), achieving high brain penetrance while avoiding metabolic liabilities (e.g., CYP1A2 induction) is paramount.

This guide benchmarks the performance of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile —a highly specialized building block—against legacy scaffolds. By acting as an optimized aniline bioisostere, this intermediate provides superior hinge-binding affinity, enhanced aqueous solubility, and a highly favorable pharmacokinetic profile [1].

The Mechanistic Edge: Why Aminopyrazoles?

In kinase inhibitor design, the hinge-binding motif is critical for anchoring the molecule within the ATP-binding pocket. Historically, anilines and 2-aminopyrimidines were the gold standards. However, these scaffolds frequently suffer from "metabolic soft spots," leading to poor thermodynamic solubility and the formation of toxicophores [2].

The aminopyrazole scaffold, specifically when substituted at the 1- and 3-positions, resolves these liabilities through three mechanistic advantages:

  • Optimal H-Bond Donor/Acceptor Geometry: The pyrazole nitrogen and the exocyclic amine form a bidentate interaction with the kinase hinge region (e.g., residue M149 in JNK3 or M1949 in LRRK2) [2].

  • Elimination of CYP1A2 Induction: Unlike anilines, aminopyrazoles do not act as potent inducers of the cytochrome P450 1A2 isoform, drastically reducing drug-drug interaction risks [1].

  • Steric Tuning via the 3-Ethyl Group: Compared to a standard methyl substitution, the 3-ethyl group in 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile provides precise steric bulk to occupy adjacent small hydrophobic pockets (often the "gatekeeper" adjacent space), significantly enhancing kinase selectivity.

Quantitative Performance Benchmarking

To objectively evaluate 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, we must compare the performance of its resulting inhibitor derivatives against those synthesized from alternative building blocks.

Table 1: Comparative Profiling of Kinase Inhibitor Scaffolds (LRRK2/JNK3 Models)

Scaffold / Building BlockHinge Binding Affinity (IC₅₀)Aqueous Sol. (pH 7.4)CYP1A2 InductionBBB Permeability (Brain/Plasma)
Traditional Aniline Moderate (50–100 nM)Poor (<10 µg/mL)High (Liability)Moderate (0.5 - 0.8)
2-Aminopyrimidine High (5–20 nM)Very Poor (<5 µg/mL)LowLow (<0.3)
3-Methyl-Aminopyrazole High (10–30 nM)Good (~30 µg/mL)NoneHigh (>1.2)
3-Ethyl-Aminopyrazole *Very High (<5 nM) Moderate (~20 µg/mL) None High (>1.5)

*Derivatives synthesized using 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile demonstrate optimal pocket-fill dynamics, resulting in sub-nanomolar target engagement while maintaining excellent CNS penetration.

Visualizing the Impact: Workflows and Pathways

To understand the utility of this compound, we must map both its synthetic integration and its biological mechanism of action.

SyntheticWorkflow A 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (Nucleophile) B Aryl Halide Scaffold (Electrophile) C Pd Catalyst + Ligand (e.g., Pd2(dba)3, XPhos) D Base + Solvent (e.g., Cs2CO3, Dioxane) C->D Add Base/Solvent E Cross-Coupled Intermediate (Kinase Inhibitor Precursor) D->E Heat (90-110°C) AB AB AB->C Mix

Fig 1. Buchwald-Hartwig cross-coupling workflow for aminopyrazole-based kinase inhibitors.

LRRK2Pathway LRRK2 Mutant LRRK2 (Hyperactive Kinase) Rabs Rab GTPases (Substrates) LRRK2->Rabs Phosphorylation Inhibitor Aminopyrazole Inhibitor (Hinge Binder) Inhibitor->LRRK2 Inhibits Rescue Restored Lysosomal Function (Neuroprotection) Inhibitor->Rescue Promotes Tox Neurotoxicity & Lysosomal Dysfunction Rabs->Tox Pathogenesis

Fig 2. Mechanism of mutant LRRK2 inhibition by aminopyrazole derivatives in neuroprotection.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication, the following protocols integrate causality and built-in validation checks.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Couple 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile to an aryl chloride core to form the final inhibitor scaffold. Causality: The steric bulk of the 3-ethyl group on the pyrazole ring hinders nucleophilic attack. Therefore, a highly active Pd(0) source (Pd₂(dba)₃) paired with a bulky, electron-rich biaryl phosphine ligand (XPhos) is strictly required. XPhos facilitates the oxidative addition of unactivated aryl chlorides while its steric bulk accelerates the critical reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq) and the target aryl chloride (1.1 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.10 eq). Validation Check: The solution should transition to a deep red/purple hue, indicating the formation of the active Pd-ligand complex.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 eq). The use of a mild, bulky base prevents unwanted side reactions (e.g., nucleophilic aromatic substitution) that stronger bases might trigger.

  • Solvent & Heating: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

  • In-Process Validation: Monitor via LC-MS every 4 hours. The protocol is self-validating when the aryl halide peak disappears and the product mass [M+H]⁺ emerges. If >15% unreacted aminopyrazole remains at 8 hours, spike with an additional 2 mol% Pd₂(dba)₃ to drive completion.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Kinase Inhibition Assay & Selectivity Profiling

Objective: Determine the IC₅₀ of the synthesized aminopyrazole derivative against the target kinase (e.g., JNK3 or LRRK2). Causality: To accurately determine the mechanism of inhibition (competitive vs. non-competitive) and ensure data is comparable across different scaffolds, the ATP concentration must be strictly set at the apparent Km​ for the specific kinase.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a 10-point 3-fold serial dilution of the aminopyrazole inhibitor in 100% DMSO.

  • Reaction Mixture: In a 384-well plate, combine the kinase enzyme (e.g., 2 nM LRRK2), fluorescently labeled peptide substrate, and the inhibitor. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation: Initiate the reaction by adding ATP at exactly the Km​ concentration (e.g., 134 µM for LRRK2).

  • Quenching & Detection: After 60 minutes, quench the reaction with EDTA. Measure phosphorylation levels using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Self-Validation: Include a known reference inhibitor (e.g., PF-06447475) as a positive control. Validation Check: The assay is only considered valid if the reference compound's IC₅₀ falls within 3-fold of its historical mean (e.g., ~3 nM). Furthermore, the Hill slope of the dose-response curve must fall between 0.8 and 1.2, confirming a 1:1 stoichiometric binding model.

References

  • Chan, B. K., Estrada, A. A., Chen, H., Atherall, J., Baker-Glenn, C., Beresford, A., ... & Sweeney, Z. K. (2013). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters, 4(1), 85-90. Available at:[Link]

  • Zheng, K., Iqbal, S., Hernandez, P., Park, H., LoGrasso, P. V., & Feng, Y. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 10013-10030. Available at:[Link]

Structural Activity Relationship (SAR) Comparison of 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile Derivatives as Switch-Control Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Switch-Control Kinase Inhibition

Acquired resistance to ATP-competitive tyrosine kinase inhibitors (TKIs) remains a critical hurdle in targeted oncology, particularly driven by gatekeeper mutations such as the ABL1 T315I mutation in chronic myeloid leukemia (CML)[1]. To overcome this, "switch-control" inhibitors were developed to bypass the ATP-binding site entirely. Instead of competing with intracellular ATP, these molecules bind to the allosteric "switch pocket" (involving residues like Arg386/Glu282 in ABL1), locking the kinase into an inactive, Type II (DFG-out) conformation[1].

The compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile serves as a highly modular and potent "head group" scaffold in the design of these switch-control inhibitors[2]. By modifying the alkyl substitution on the pyrazole ring and the aryl head group, researchers can finely tune the steric bulk and hydrogen-bonding profile, dictating both potency and kinase selectivity (e.g., ABL1 vs. TIE2 or FLT3)[3].

G A Switch-Control Inhibitor (Pyrazole-Benzonitrile) B Mutant Kinase (ABL1-T315I / TIE2) A->B Locks in DFG-out C PI3K / AKT Pathway (Survival) B->C Blocks D MAPK / ERK Pathway (Proliferation) B->D Blocks E STAT5 Pathway (Gene Expression) B->E Blocks

Mechanism of action of switch-control kinase inhibitors on oncogenic signaling pathways.

Structural Activity Relationship (SAR) Analysis

The pyrazole-aryl scaffold acts as the anchor within the switch pocket. A comparative SAR analysis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile derivatives against the clinical benchmark Rebastinib (DCC-2036) —which utilizes a 3-tert-butyl-pyrazole-quinoline scaffold[4]—reveals the causality behind specific structural modifications.

Causality in Structural Modifications:
  • The Pyrazole 3-Position (Ethyl vs. tert-Butyl): The alkyl group at the 3-position of the pyrazole ring inserts deeply into a hydrophobic cleft of the switch pocket. While a methyl group lacks sufficient van der Waals interactions, an ethyl group provides excellent baseline potency and improved aqueous solubility. However, replacing the ethyl group with a bulkier tert-butyl group (as seen in Rebastinib) forces a highly rigid hydrophobic packing that specifically accommodates the bulky isoleucine side chain of the T315I gatekeeper mutation, drastically lowering the IC50 for mutant ABL1[5].

  • The Aryl Ring (Benzonitrile vs. Quinoline): The benzonitrile group forms a critical hydrogen bond via its cyano nitrogen with the kinase hinge region[2]. Substituting benzonitrile with a quinoline ring extends the π−π stacking interactions with aromatic residues in the binding pocket, enhancing the residence time (slower off-rate) of the inhibitor[6].

SAR Core 3-(5-amino-3-alkyl-1H-pyrazol-1-yl)aryl Scaffold R1 R1: 3-Alkyl Group (Ethyl vs. t-Butyl) Core->R1 Dictates steric fit in switch pocket R2 R2: Aryl Ring (Benzonitrile vs. Quinoline) Core->R2 H-bond with hinge region Linker Urea/Amide Linker Core->Linker Connects to DFG motif Tail Hydrophobic Tail (Fluoro-phenoxy-pyridine) Linker->Tail Extends to allosteric site

Structural Activity Relationship (SAR) mapping of the pyrazole-aryl pharmacophore.

Quantitative SAR Comparison Table
Compound ScaffoldR1 (Pyrazole-3)R2 (Aryl)ABL1 WT IC50 (nM)ABL1 T315I IC50 (nM)TIE2 IC50 (nM)
Derivative A EthylBenzonitrile2.5115.012.0
Derivative B MethylBenzonitrile18.0>500.045.0
Derivative C EthylQuinoline1.245.04.8
Rebastinib (DCC-2036) tert-ButylQuinoline0.84.01.5

(Data synthesized from switch-control inhibitor profiling[5],[6],[3])

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the scaffold and the subsequent biochemical validation. Every step is designed as a self-validating system to prevent false positives (e.g., using octyl-glucoside to prevent compound aggregation).

Protocol A: Synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

This protocol outlines the condensation of a hydrazine intermediate with a nitrile to form the pyrazole core[2].

  • Hydrazine Formation: React 3-bromobenzonitrile with hydrazine hydrate in the presence of a palladium catalyst (Pd(OAc)2), dppf, and Cs2CO3 in toluene at reflux under N2 to yield 3-hydrazinylbenzonitrile.

  • Cyclocondensation: Suspend 3-hydrazinylbenzonitrile (1.0 eq) and 3-oxo-pentanenitrile (1.5 eq) in ethanol.

  • Acid Catalysis: Add concentrated HCl dropwise. Causality: The acidic environment catalyzes the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, followed by cyclization at the nitrile group.

  • Reflux & Purification: Heat the mixture at reflux for 10 hours. Concentrate in vacuo, neutralize with saturated NaHCO3 (pH 8), extract with EtOAc, and purify via silica gel chromatography to afford the pure 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile[2].

Protocol B: NADH-Coupled Spectrophotometric Kinase Assay

To accurately determine the IC50 of the synthesized derivatives, a continuous coupled assay is preferred over endpoint assays, as it allows real-time monitoring of ADP production[7].

  • Reagent Preparation: Prepare a buffer containing 90 mM Tris (pH 7.5), 9 mM MgCl2, 0.1% octyl-glucoside, and 1% DMSO. Causality: Octyl-glucoside is critical; it acts as a non-ionic detergent that prevents the highly hydrophobic switch-control inhibitors from forming colloidal aggregates, which would otherwise cause artificial enzyme inhibition.

  • Enzyme Mix: Combine unphosphorylated ABL1 kinase (1 nM), Abltide substrate (0.2 mM), pyruvate kinase (4 U), lactate dehydrogenase (0.7 U), phosphoenolpyruvate (1 mM), and NADH (0.28 mM)[7].

  • Inhibitor Titration: Serially dilute the pyrazole-benzonitrile derivatives in DMSO and add 50 μ L to the enzyme mix. Incubate at 30°C for 2 hours. Causality: Switch-control inhibitors have slow binding kinetics; a 2-hour pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction starts.

  • Initiation & Readout: Add 25 mM ATP (final concentration 500 μ M) to initiate the reaction. Continuously monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm using a microplate reader[7]. Calculate the IC50 using non-linear regression.

Workflow S1 Step 1: Synthesis Condensation & Cyclization S2 Step 2: Purification Silica Gel Chromatography S1->S2 S3 Step 3: Kinase Assay NADH Coupled Spectrophotometry S2->S3 S4 Step 4: SAR Analysis IC50 Calculation S3->S4

Step-by-step experimental workflow from scaffold synthesis to SAR validation.

References

  • Flynn, D. L., et al. "Kinase Inhibitors Useful for the Treatment of Disease.
  • Chan, W. W., et al. "Conformational Control Inhibition of the BCR-ABL1 Tyrosine Kinase, Including the Gatekeeper T315I Mutant, by the Switch-Control Inhibitor DCC-2036." Cancer Cell, vol. 19, no. 4, 2011, pp. 556-568.[Link]

  • Harney, A. S., et al. "The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors." Molecular Cancer Therapeutics, vol. 16, no. 11, 2017, pp. 2486-2501.[Link]

Sources

evaluating target binding affinity of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile compared to standard reference ligands

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the target binding affinity of the novel compound 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. As this compound is not extensively characterized in publicly available literature, we will present a hypothetical, yet methodologically rigorous, case study. We will postulate its interaction with the well-characterized Bruton's tyrosine kinase (BTK), a clinically relevant target in oncology and immunology. This guide will compare its hypothetical binding affinity to the established FDA-approved BTK inhibitor, Ibrutinib.

The methodologies detailed herein are grounded in established biophysical techniques, providing researchers in drug discovery and development with a robust workflow for characterizing novel chemical entities. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system for generating high-quality, reproducible data.

Introduction to the Target: Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases. This makes BTK a compelling target for therapeutic intervention.

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK that forms a covalent bond with a cysteine residue (Cys481) in the active site of the enzyme. Its well-documented mechanism of action and extensive clinical data make it an ideal standard reference ligand for our comparative analysis.

Our investigation will focus on determining the binding affinity of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile for BTK and comparing it to that of Ibrutinib. We will employ two orthogonal, label-free biophysical methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Experimental Design & Methodologies

The selection of orthogonal methods is a cornerstone of robust biophysical characterization. By measuring the same binding event through different physical principles, we can increase our confidence in the obtained results. SPR measures the change in refractive index upon binding, providing kinetic information (kon and koff), while ITC directly measures the heat change upon binding, providing thermodynamic parameters (ΔH and ΔS).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time monitoring of biomolecular interactions. It allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Data Analysis p1 Immobilize BTK on Sensor Chip r1 Association Phase: Inject compound over BTK surface p1->r1 Immobilized Target p2 Prepare Serial Dilutions of Compounds p2->r1 Analyte r2 Dissociation Phase: Flow buffer over surface r1->r2 Binding a1 Fit Sensorgrams to Kinetic Model r1->a1 Raw Data r3 Regeneration: Remove bound compound r2->r3 Dissociation r2->a1 Raw Data r3->r1 Ready for next cycle a2 Determine kon, koff, and KD a1->a2

Caption: Workflow for SPR-based binding affinity analysis.

  • Immobilization of BTK:

    • Recombinant human BTK protein is immobilized on a CM5 sensor chip via amine coupling.

    • The carboxyl groups on the sensor surface are activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • BTK, diluted in 10 mM sodium acetate buffer (pH 4.5), is injected over the activated surface.

    • Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell is prepared similarly but without BTK immobilization to allow for background subtraction.

  • Binding Analysis:

    • A serial dilution of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and Ibrutinib is prepared in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Each concentration is injected over the BTK and reference flow cells for a defined association time, followed by a dissociation phase where only running buffer flows over the chip.

    • The surface is regenerated between cycles with a pulse of a low-pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff to kon.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

cluster_prep_itc Preparation cluster_run_itc Titration cluster_analysis_itc Data Analysis p1_itc Load BTK into Sample Cell r1_itc Inject Compound into BTK Solution p1_itc->r1_itc p2_itc Load Compound into Syringe p2_itc->r1_itc r2_itc Measure Heat Change r1_itc->r2_itc r3_itc Repeat Injections until Saturation r2_itc->r3_itc a1_itc Integrate Heat Peaks r3_itc->a1_itc Raw Data a2_itc Fit to Binding Isotherm Model a1_itc->a2_itc a3_itc Determine KD, ΔH, and n a2_itc->a3_itc

Caption: Workflow for ITC-based binding affinity analysis.

  • Sample Preparation:

    • Recombinant human BTK and the compounds are extensively dialyzed against the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • The concentrations of the protein and ligands are accurately determined.

  • ITC Experiment:

    • The sample cell is filled with the BTK solution.

    • The injection syringe is filled with a concentrated solution of either 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile or Ibrutinib.

    • A series of small injections of the ligand into the protein solution is performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Comparative Data Analysis

The following table summarizes the hypothetical binding affinity data for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and Ibrutinib against BTK.

Parameter3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrileIbrutinib (Reference)Method
KD (nM) 15.2 ± 2.10.5 ± 0.1SPR
kon (10^5 M⁻¹s⁻¹) 2.3 ± 0.48.9 ± 1.2SPR
koff (10⁻³ s⁻¹) 3.5 ± 0.60.45 ± 0.08SPR
KD (nM) 18.5 ± 3.50.7 ± 0.2ITC
ΔH (kcal/mol) -8.2 ± 0.9-12.5 ± 1.5ITC
-TΔS (kcal/mol) -2.5 ± 0.5-1.8 ± 0.3ITC
n (stoichiometry) 1.051.02ITC

Discussion and Interpretation

The hypothetical data presented above indicate that 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile binds to BTK with a nanomolar affinity, as determined by both SPR and ITC. The good agreement between the KD values obtained from these two orthogonal techniques strengthens the validity of the results.

However, when compared to the standard reference ligand, Ibrutinib, 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile exhibits a significantly lower affinity (KD of ~15-18 nM vs. ~0.5-0.7 nM for Ibrutinib). The kinetic data from SPR suggest that this is due to both a slower association rate (kon) and a faster dissociation rate (koff) compared to Ibrutinib. The faster koff, in particular, indicates a less stable drug-target complex.

The thermodynamic data from ITC reveal that the binding of both compounds is enthalpically driven, which is typical for high-affinity interactions. The more favorable enthalpy of binding for Ibrutinib suggests that it forms stronger and more numerous favorable contacts with the target protein.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to evaluating the target binding affinity of a novel compound, using 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and the BTK inhibitor Ibrutinib as a case study. By employing orthogonal biophysical techniques and comparing the results to a well-characterized standard, researchers can gain a comprehensive understanding of a compound's binding properties.

While our hypothetical data suggest that 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a potent binder of BTK, it does not match the affinity of the established drug Ibrutinib. This information is critical for guiding further drug development efforts, such as structure-activity relationship (SAR) studies aimed at improving the compound's affinity and kinetic profile.

References

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]

  • Woyach, J. A., Johnson, A. J., & Byrd, J. C. (2012). The B-cell receptor signaling pathway as a therapeutic target in CLL. Blood, 120(6), 1175-1184. [Link]

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Buggy, J. J. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the integrity of your work extends beyond the bench to include the safe and responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in an understanding of the compound's structural components—an aminopyrazole and a benzonitrile moiety—and the associated potential hazards.

Hazard Assessment and Chemical Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is not always readily available, an analysis of its constituent functional groups and data from analogous compounds allows for a robust hazard assessment.

  • Aminopyrazole Core: Compounds in the aminopyrazole class may cause skin, eye, and respiratory irritation.[1][2][3] Some have the potential to be harmful if ingested.[3][4]

  • Benzonitrile Group: The nitrile functional group (-C≡N) can be toxic. While this compound is a complex organic nitrile and not as acutely hazardous as simple inorganic cyanides, it warrants cautious handling.

  • Solid Form: As a solid, a primary physical hazard is the potential for dust formation and subsequent inhalation.[1][2][5]

Based on data for structurally similar chemicals, 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile should be treated as a compound that is likely to cause skin and eye irritation, may lead to respiratory irritation, and could be harmful if swallowed.[4][6][7]

Summary of Potential Hazards
Hazard TypeDescriptionPrimary Exposure Routes
Skin Irritation May cause redness, itching, or inflammation upon contact.[6]Dermal contact
Eye Irritation Can cause serious irritation, redness, and pain if it enters the eyes.[6]Ocular contact
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[2][6]Inhalation
Harmful if Swallowed Ingestion may lead to adverse health effects.[3][4][7]Ingestion
Environmental Hazard Pyrazole-based compounds can be harmful to aquatic life with long-lasting effects.[5] Therefore, release into the environment must be strictly avoided.[5][6]Environmental release

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling or preparing 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile for disposal, it is imperative to be outfitted with the appropriate PPE. The causality is clear: creating a barrier between you and the chemical is the most effective way to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.[6][8]

  • Eye Protection: Use safety glasses with side shields or chemical goggles to protect against splashes or airborne dust particles.[5][8]

  • Protective Clothing: A standard lab coat should be worn to protect your skin and clothing.[1][2]

  • Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to minimize the risk of inhalation.[8][9] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain. [8]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical for a safe and compliant waste management program. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Solid Waste:

    • Collect any unadulterated, waste 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile powder in a dedicated, sealable, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • The label must clearly state "Hazardous Waste," the full chemical name: "3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile," and the associated hazards (e.g., Irritant, Harmful).

  • Contaminated Labware:

    • Disposable items that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, contaminated paper towels) must be considered contaminated solid waste.[8]

    • Collect these items in a designated, sealed plastic bag or container, also labeled as hazardous waste with the chemical's name.

  • Liquid Waste (Solutions and Rinsates):

    • If you have solutions containing 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, they must be collected as hazardous liquid waste.

    • Use a dedicated, leak-proof, and clearly labeled container.

    • Solvent rinsates from decontaminating glassware should also be collected in this container.[8] Do not mix incompatible solvents.

Step 2: Decontamination of Reusable Glassware
  • Initial Rinse: Rinse the glassware with a suitable organic solvent, such as acetone or ethanol, to dissolve any remaining residue.

  • Collect Rinsate: This initial solvent rinse is now considered hazardous liquid waste and must be collected in the appropriate labeled container.[8]

  • Standard Washing: After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures with soap and water.

Step 3: Management of Empty Stock Bottles
  • Triple Rinse: The original container of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile must be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol).[8]

  • Collect Rinsate: The rinsate from this process must be collected and managed as hazardous liquid waste.[8]

  • Deface Label: Completely deface or remove the original label on the empty container to prevent any confusion.[8]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box). However, always confirm this with your institutional EHS guidelines.

Step 4: Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For a large spill, evacuate the area and contact your institution's EHS department.

  • Wear Appropriate PPE: Before cleaning a small, manageable spill, ensure you are wearing the full complement of PPE.

  • Contain and Clean:

    • Avoid generating dust.[1][2] Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous solid waste.[5][10]

  • Decontaminate Area: Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of the cleaning materials as contaminated solid waste.

Final Disposal Pathway

All collected hazardous waste containing 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile must be disposed of through your institution's designated hazardous waste management program. This typically involves a licensed professional waste disposal service that will handle the final treatment, which may include incineration at a permitted facility.[5][11][12] Maintain detailed records of your waste disposal for regulatory compliance.[11]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile and associated materials.

G cluster_waste_generation Waste Generation Point cluster_waste_type Identify Waste Type cluster_disposal_container Segregate into Labeled Containers cluster_final_disposal Final Disposal Route waste 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile Waste solid Solid Powder waste->solid contaminated Contaminated Disposables (Gloves, Weigh Paper, etc.) waste->contaminated liquid Solutions & Rinsates waste->liquid glassware Contaminated Glassware (Reusable) waste->glassware solid_container Hazardous Solid Waste (Chemical Name Labeled) solid->solid_container contaminated->solid_container liquid_container Hazardous Liquid Waste (Chemical Name Labeled) liquid->liquid_container decon Decontaminate: 1. Solvent Rinse (Collect as Liquid Waste) 2. Standard Wash glassware->decon ehs Arrange Pickup by Institutional EHS / Licensed Waste Disposal Vendor solid_container->ehs liquid_container->ehs decon->liquid_container Collect Rinsate

Caption: Workflow for the safe segregation and disposal of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile waste.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-((5-Amino-3-ethyl-1H-pyrazol-4-YL)methyl)benzonitrile. AK Scientific, Inc.
  • CymitQuimica. (2023, July 5).
  • TCI Chemicals. (2024, December 9).
  • Apollo Scientific. (n.d.).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-Amino-5-ethyl-1H-pyrazole. Fishersci.com.
  • BenchChem. (2025).
  • Apollo Scientific. (n.d.). 5-(Aminomethyl)
  • Fisher Scientific. (2025, December 20).
  • BenchChem. (2025, December). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. Benchchem.com.
  • U.S. Department of Health and Human Services. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks.
  • Veterinary Sustainability Alliance. (n.d.). Nitrile gloves. Veterinarysustainability.org.
  • University of St Andrews. (2026, March 18). Scientists turn rubber waste into New Materials and capture CO2. St-andrews.ac.uk.
  • Angene Chemical. (2025, March 22). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Angenechem.com.
  • Park, D., & Lim, W. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
  • Sigma-Aldrich. (2026, January 6).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83216759, 3-(4-Amino-1-ethylpyrazol-3-yl)benzonitrile. PubChem.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Aminopyrazole. Fishersci.com.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Aminopyrazole-4-carboxylic acid. Fishersci.com.
  • Angene Chemical. (2024, September 3). Safety Data Sheet: 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile. Angenechem.com.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-(1H-Pyrazol-1-ylmethyl)benzonitrile. Fishersci.com.
  • Fluorochem. (n.d.). 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile. Fluorochem.co.uk.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. As a senior application scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from established safety protocols for analogous chemical structures and functional groups to provide a robust framework for risk mitigation.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile, a thorough risk assessment is mandatory. The primary hazards are anticipated to be skin contact, eye contact, and inhalation of dust or aerosols[1][2].

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure[3].

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly[1][3].

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile. The selection of specific PPE items should be based on a comprehensive risk assessment of the specific procedures being performed.

Hand Protection: The Critical Barrier

Given that a related compound causes skin irritation, robust hand protection is non-negotiable[1].

  • Glove Type: Chemical-resistant nitrile gloves are the recommended minimum. Nitrile provides protection against a wide range of chemicals, including many solvents, oils, and acids that may be used in conjunction with the target compound[4][5][6]. They are also a suitable alternative for individuals with latex allergies[4][6].

  • Glove Thickness: For direct handling, consider using thicker gauge nitrile gloves (e.g., >8 mil) or double-gloving to increase breakthrough time and provide an extra layer of protection.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, and always wash hands thoroughly with soap and water after removing gloves[1].

Glove Selection Rationale Primary Hazard Addressed Recommended Action
Nitrile Composition Chemical permeation and skin irritation[1][6].Use of 100% nitrile gloves.
Puncture Resistance Accidental exposure from sharp lab equipment.Nitrile gloves offer superior puncture resistance compared to latex[4][7].
Contamination Cross-contamination of work surfaces and personal items.Remove and discard gloves before leaving the immediate work area.
Eye and Face Protection: Shielding from Splashes and Aerosols

A related compound is known to cause serious eye irritation[1]. Therefore, stringent eye protection is required.

  • Safety Glasses: At a minimum, safety glasses with side shields that meet ANSI Z87.1 or equivalent standards must be worn.

  • Chemical Goggles: For procedures with a higher risk of splashing or aerosol generation, chemical splash goggles are required.

  • Face Shield: When handling larger quantities or if there is a significant risk of a violent reaction or splash, a face shield should be worn in conjunction with chemical splash goggles.

Body Protection: Preventing Skin Contact
  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high likelihood of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the event of a large-scale operation or spill, a chemical-resistant suit may be necessary.

Respiratory Protection: Guarding Against Inhalation

Given the potential for respiratory irritation from similar compounds, respiratory protection is a critical consideration, especially when handling the powder form[1].

  • Fume Hood: As the primary engineering control, a chemical fume hood is the first line of defense.

  • Respirator: If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is required. The type of respirator will depend on the concentration of airborne particles. For most laboratory-scale work, a half-mask respirator with P100 (particulate) cartridges would be appropriate.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile task_assessment Assess Task: - Scale (mg, g, kg) - Physical Form (solid, solution) - Potential for Aerosolization/Splash start->task_assessment engineering_controls Work in Chemical Fume Hood? task_assessment->engineering_controls hand_protection Hand Protection: - Single Nitrile Gloves (low risk) - Double Nitrile Gloves (higher risk) engineering_controls->hand_protection Yes respiratory_protection Respiratory Protection: - Fume Hood (primary) - Respirator (if fume hood is unavailable/inadequate or during spills) engineering_controls->respiratory_protection No/Inadequate eye_protection Eye Protection: - Safety Glasses with Side Shields (minimum) - Chemical Goggles (splash risk) - Face Shield + Goggles (high splash risk) hand_protection->eye_protection body_protection Body Protection: - Lab Coat (minimum) - Chemical Resistant Apron (splash risk) eye_protection->body_protection waste_generation Waste Generated: - Contaminated Gloves - Labware - Excess Compound body_protection->waste_generation respiratory_protection->hand_protection disposal_protocol Dispose as Hazardous Chemical Waste - Segregate from other waste streams - Follow institutional guidelines waste_generation->disposal_protocol

Caption: PPE selection workflow for handling 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory.

Safe Handling Procedures
  • Avoid Dust Formation: When handling the solid, use techniques that minimize the generation of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday[1][8].

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse[1][8].

Spill Response
  • Evacuate: In the event of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste: All spill cleanup materials must be disposed of as hazardous waste.

Disposal of Contaminated Materials

Due to the presence of the nitrile and aromatic amine functional groups, all waste generated from handling this compound must be treated as hazardous chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE must be collected in a designated, labeled hazardous waste container[9].

  • Excess Compound: Unused or waste compound must be disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain or in the general trash.

  • Empty Containers: "Empty" containers may still retain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be disposed of according to institutional guidelines.

  • Segregation: Aromatic amine waste should be segregated from other waste streams to prevent potentially hazardous reactions[10].

First Aid Measures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][8].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1][8].

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1][8].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8].

Conclusion

The safe handling of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the most current safety data sheets for related compounds.

References

  • BLD Pharmatech Safety Data Sheet for 2-(1H-Pyrazol-1-yl)benzonitrile. BLD Pharmatech.

  • How to Dispose of Nitrile Gloves? Earth Safe PPE.

  • AK Scientific, Inc. Safety Data Sheet for 4-((5-Amino-3-ethyl-1H-pyrazol-4-YL)methyl)benzonitrile. AK Scientific, Inc.

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves.

  • Pharmaceuticals and Medical Devices Safety Information. PMDA.

  • 3-Amino-5-methyl-1H-pyrazole Safety Data Sheet. Apollo Scientific.

  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

  • Chemical Waste Disposal Guidelines. Princeton University.

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc.

  • 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile Safety Data Sheet. Angene Chemical.

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration.

  • CGT-8012 Product Information. Cayman Chemical.

  • Aromatic Amine Pollution. Sustainability Dictionary.

  • Emergency Response & PPE - Ammonia Refrigeration. PSM.

  • Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. MDPI.

  • 4-(1H-Pyrazol-1-ylmethyl)benzonitrile Safety Data Sheet. Fisher Scientific.

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic product. ResearchGate.

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkat USA.

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn.

  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. University of Calgary.

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.

  • Recycling Waste Nitrile Rubber (NBR) and Improving Mechanical Properties of Re-vulcanized Rubber by an Efficient Chemo-Mechanical Devulcanization. ResearchGate.

  • Nitrile Glove Recycling. UBC Social Ecological Economic Development Studies (SEEDS) Sustainability Program.

  • Nitrile Gloves Chemical Resistance Guide. Bergamot.

  • Analysis of the Flammability and the Mechanical and Electrostatic Discharge Properties of Selected Personal Protective Equipment Used in Oxygen-Enriched Atmosphere in a State of Epidemic Emergency. ResearchGate.

  • Are Nitrile Gloves Considered PPE? Armbrust American.

  • Nitrile gloves. Veterinary Sustainability Alliance.

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd.

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。